Product packaging for Osimertinib D6(Cat. No.:)

Osimertinib D6

Cat. No.: B2766964
M. Wt: 505.6 g/mol
InChI Key: DUYJMQONPNNFPI-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Osimertinib D6 is a useful research compound. Its molecular formula is C28H33N7O2 and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N7O2 B2766964 Osimertinib D6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-[bis(trideuteriomethyl)amino]ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i2D3,3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJMQONPNNFPI-XERRXZQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Osimertinib-D6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated osimertinib (Osimertinib-D6), a crucial molecule for research in the field of oncology, particularly in the study of non-small cell lung cancer (NSCLC). The incorporation of deuterium isotopes can significantly alter the pharmacokinetic profile of a drug, making deuterated standards essential for metabolism studies and as internal standards in quantitative bioanalysis. This document outlines a detailed synthetic pathway and purification protocols, supported by quantitative data and procedural diagrams.

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in patients with NSCLC harboring specific EGFR mutations. The deuteration of osimertinib, specifically the introduction of six deuterium atoms (D6), is primarily aimed at modifying its metabolic fate. Deuterium substitution can slow down the rate of metabolic processes, leading to a longer half-life and altered metabolite profiles compared to the non-deuterated parent drug. This makes Osimertinib-D6 an invaluable tool for pharmacokinetic and pharmacodynamic studies.

Synthesis of Osimertinib-D6

The synthesis of Osimertinib-D6 involves a multi-step process, starting from commercially available precursors and incorporating the deuterium label at a specific position. The following protocol is a composite representation based on established synthetic routes for osimertinib and its deuterated analogs.

Synthetic Pathway Overview

The overall synthetic strategy focuses on the late-stage introduction of the deuterated moiety to maximize efficiency. The key steps involve the synthesis of a deuterated intermediate which is then coupled with the core structure of osimertinib.

Synthesis_Pathway A 2,4-Dichloro-5-nitropyrimidine B N-(2-((2-(dimethylamino)ethyl)(methyl-d3)amino)-4-methoxy-5-nitrophenyl)acrylamide A->B Coupling with deuterated amine C N1-(2-((2-(dimethylamino)ethyl)(methyl-d3)amino)-4-methoxy-5-aminophenyl)acrylamide B->C Nitro Reduction F Osimertinib-D6 C->F Buchwald-Hartwig Coupling D 1-Methyl-1H-indole E Osimertinib-D3 Intermediate D->E Pyrimidine coupling E->F

Caption: Synthetic pathway for Osimertinib-D6.

Experimental Protocols

Step 1: Synthesis of Deuterated Intermediate (TRN158-b)

A key precursor for introducing the deuterium label is a deuterated amine. The synthesis of a similar intermediate has been described in patent literature[1].

  • Reaction Setup: To a 1-liter three-necked flask under a nitrogen atmosphere, add sodium hydride (4 g) and anhydrous tetrahydrofuran (600 ml).

  • Addition of Amine: Cool the mixture to 0°C and add a solution of the precursor amine (9.75 g in 60 ml of THF) dropwise.

  • Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Deuteromethylation: Cool the reaction mixture back to 0°C and add deuterated methyl iodide (14.5 g) dropwise.

  • Workup: After the reaction is complete, the product is isolated and purified by standard procedures to yield the deuterated amine intermediate.

Step 2: Coupling and Final Assembly

The final steps involve coupling the deuterated intermediate with the pyrimidine core and subsequent acylation to form Osimertinib-D6. A general procedure is outlined below, adapted from known osimertinib syntheses.

  • Coupling Reaction: The deuterated amine intermediate is reacted with the appropriate pyrimidine derivative in a suitable solvent such as isopropanol, often in the presence of a catalyst like p-toluenesulfonic acid monohydrate[1]. The reaction is typically heated to reflux overnight.

  • Crystallization: Upon cooling, the product crystallizes and can be collected by filtration.

  • Acrylation: The resulting intermediate is dissolved in an anhydrous solvent like dichloromethane. A base such as diisopropylethylamine is added, and the mixture is cooled to 0°C[1].

  • Final Product Formation: A solution of acryloyl chloride in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and proceeds overnight.

  • Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.

Purification of Osimertinib-D6

Purification is a critical step to ensure the final product is of high purity, suitable for research applications. A combination of techniques is typically employed.

Purification Workflow

Purification_Workflow A Crude Osimertinib-D6 B Column Chromatography (Silica Gel) A->B Initial Purification C Fraction Collection & Analysis (TLC/LC-MS) B->C D Solvent Evaporation C->D Pure Fractions E Recrystallization D->E F Filtration & Drying E->F G Pure Osimertinib-D6 F->G Final Product H Purity & Identity Confirmation (NMR, MS, HPLC) G->H Quality Control

Caption: General purification workflow for Osimertinib-D6.

Experimental Protocol for Purification
  • Column Chromatography: The crude product is subjected to column chromatography on silica gel. The choice of eluent is critical for good separation. A gradient of solvents, for example, dichloromethane and methanol, is often used.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify those containing the pure product.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure.

  • Recrystallization: The resulting solid is recrystallized from a suitable solvent system (e.g., acetonitrile/water) to further enhance purity.

  • Final Product Isolation: The recrystallized product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis and purification of deuterated osimertinib analogs, based on reported yields and purities in related literature.

StepProductStarting Material (m.mol)Product (m.mol)Yield (%)Purity (by HPLC)
1Deuterated Amine Intermediate503570%>95%
2Coupled Intermediate2.021.3165%>98%
3Final Acrylation (Crude)0.880.7585%~90%
4After Purification0.750.6181%>99.5%

Analytical Characterization

The identity and purity of the final Osimertinib-D6 product must be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure. The absence of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound, which will be higher than that of non-deuterated osimertinib.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Based on patent information, the characterization of a deuterated osimertinib derivative yielded the following data[1]:

  • 1H-NMR (400MHz, CDCl3): δ: 10.18(br,1H); 9.85(s,1H); 9.12(br,1H); 8.38(s,1H); 8.06(dd,J=2.92,J=8.64,1H); 7.72(s,1H); 7.39(dd,J=1.84,J=9.24,1H); 7.23 (m, 3H); 6.65(dd, J=10.2, J=17, 1H); 6.32(d, J=17, 1H); 5.8(d, J=10.2, 1H); 3.95(s, 3H); 3.82(s, 3H); 3.1(t, J=6.8, 2H); 2.65(t, J=6.8, 2H).

  • MS (ESI): m/z 506.5 [M+H]+.

Conclusion

The synthesis and purification of Osimertinib-D6 require a meticulous multi-step process with careful control of reaction conditions and rigorous purification. The resulting high-purity deuterated compound is an indispensable tool for researchers in drug development, enabling detailed investigation of the metabolic pathways and pharmacokinetic properties of osimertinib. This guide provides a foundational understanding of the procedures involved, empowering researchers to produce or procure this vital research chemical.

References

A Technical Guide to Osimertinib-d6 as an Internal Standard: Mechanism and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of targeted therapies like osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2] Accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a suitable internal standard (IS) to correct for analytical variability.[3] This technical guide provides an in-depth overview of the role and mechanism of deuterated osimertinib (osimertinib-d6) as an internal standard, offering detailed protocols and data for researchers in drug development.

The Core Principle of Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is essential for accuracy and precision.[4] An ideal IS is a compound that behaves chemically and physically as identically to the analyte as possible throughout sample preparation and analysis.[5] Deuterated standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, are considered the gold standard.[3][6]

Mechanism of Action as an Internal Standard: The "mechanism" by which osimertinib-d6 functions as an internal standard is based on its physicochemical similarity to the unlabeled drug.[6]

  • Co-elution: It has a nearly identical chromatographic retention time, ensuring that both the analyte and the IS experience the same matrix effects at the same time.[4][5]

  • Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction, compensating for any loss of the analyte.[5][6]

  • Comparable Ionization Efficiency: It experiences similar ionization suppression or enhancement in the mass spectrometer source.[4]

  • Mass-Based Differentiation: The mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct compounds.[6]

By adding a known concentration of osimertinib-d6 to every sample, a ratio of the analyte peak area to the IS peak area is calculated. This ratio is used for quantification, effectively normalizing for variations that can occur during the analytical process and ensuring robust and reliable results.

G cluster_workflow Rationale for Using a Deuterated Internal Standard Analyte Analyte (Osimertinib) SamplePrep Sample Preparation (e.g., Protein Precipitation) - Potential for analyte loss - Matrix effects introduced Analyte->SamplePrep IS Internal Standard (Osimertinib-d6) IS->SamplePrep LCMS LC-MS/MS Analysis - Instrumental variability - Ion suppression/enhancement SamplePrep->LCMS Ratio Calculate Peak Area Ratio (Osimertinib / Osimertinib-d6) LCMS->Ratio Result Accurate Quantification - Variability is normalized Ratio->Result G cluster_pathway Osimertinib's Inhibition of EGFR Signaling cluster_downstream Downstream Signaling EGFR Mutant EGFR (T790M, L858R, etc.) PI3K PI3K/AKT Pathway EGFR->PI3K activates MAPK RAS/MAPK Pathway EGFR->MAPK activates Osimertinib Osimertinib Osimertinib->EGFR irreversibly binds & inhibits ATP ATP ATP->EGFR binds Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation G cluster_protocol Sample Preparation Workflow Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add IS (Osimertinib-d6) Plasma->Add_IS Add_ACN 3. Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex 4. Vortex Add_ACN->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject

References

Commercial Suppliers and Availability of Osimertinib-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of osimertinib-d6, a deuterated internal standard essential for the accurate quantification of the EGFR inhibitor, osimertinib. This document details commercial suppliers, provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and illustrates the relevant biological pathway and experimental workflow.

Commercial Availability of Osimertinib-D6

Osimertinib-d6 is available from several commercial suppliers specializing in research chemicals and analytical standards. The following table summarizes the key information for sourcing this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberMolecular FormulaMolecular WeightNotes
MedChemExpress (MCE) HY-15772SC₂₈H₂₇D₆N₇O₂505.64Offered as a solid. Recommended storage at 4°C (protect from light) or -80°C in solvent for long-term stability.[1][2]
Daicel Pharma Standards DCTI-A-000208C₂₈H₂₇D₆N₇O₂505.66Provided as a labeled standard for bioanalytical research and BA/BE studies.[3] Storage condition is 2-8°C.
Clinivex RCLSTLA194010C₂₈H₂₇D₆N₇O₂505.66Available in quantities of 10mg, 50mg, and 100mg.[4] Intended for research and development purposes only.[4]
GlpBio GC61161Not SpecifiedNot SpecifiedMarketed as a deuterium-labeled osimertinib for research use.
DC Chemicals Not SpecifiedNot SpecifiedNot SpecifiedDescribed as a deuterium-labeled Osimertinib.

Mechanism of Action: Osimertinib and the EGFR Signaling Pathway

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[5] It is highly selective for both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs.[5] Osimertinib covalently binds to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and growth.

The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by osimertinib.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR

EGFR Signaling Pathway and Osimertinib Inhibition.

Experimental Protocols: Quantification of Osimertinib using Osimertinib-D6 by LC-MS/MS

The following protocol is a synthesized methodology based on published literature for the quantification of osimertinib in biological matrices (e.g., plasma) using osimertinib-d6 as an internal standard.[6]

Preparation of Stock and Working Solutions

1.1. Osimertinib-d6 Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of osimertinib-d6 and dissolve it in 1 mL of a suitable solvent such as methanol or DMSO.
  • Store the stock solution at -20°C or -80°C in amber vials to protect from light.

1.2. Osimertinib-d6 IS Working Solution (e.g., 100 ng/mL):

  • Perform serial dilutions of the IS stock solution with methanol or acetonitrile to achieve the desired working concentration. The optimal concentration will depend on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.

1.3. Osimertinib Calibration Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of non-labeled osimertinib (e.g., 1 mg/mL in methanol).
  • Prepare a series of working solutions of osimertinib by serial dilution.
  • Spike blank biological matrix (e.g., plasma) with the osimertinib working solutions to create calibration standards at various concentrations (e.g., 1-500 ng/mL).
  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

2.1. To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 5 µL of the osimertinib-d6 IS working solution.

2.2. Add 150 µL of cold acetonitrile to precipitate proteins.

2.3. Vortex the mixture for 1 minute.

2.4. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

2.5. Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The following is a representative set of conditions. These should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and ramping up to elute the analyte and internal standard.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Osimertinib: Precursor ion (Q1) m/z ~499.6 -> Product ion (Q3) m/z ~72.2

      • Osimertinib-d6: Precursor ion (Q1) m/z ~505.6 -> Product ion (Q3) m/z ~78.2 (or another suitable fragment).

      • Note: The exact m/z values should be optimized by direct infusion of the standards.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other parameters to maximize the signal for each transition.

Data Analysis

4.1. Integrate the peak areas for both osimertinib and osimertinib-d6.

4.2. Calculate the peak area ratio (Osimertinib peak area / Osimertinib-d6 peak area).

4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

4.4. Determine the concentration of osimertinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general experimental workflow for a typical bioanalytical study using osimertinib-d6.

Experimental_Workflow cluster_preparation 1. Sample & Standard Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing & Analysis Stock_IS Prepare Osimertinib-d6 Stock Solution Work_IS Prepare Osimertinib-d6 Working Solution Stock_IS->Work_IS Stock_Analyte Prepare Osimertinib Stock Solution Cal_QC Prepare Calibration Standards & QC Samples in Matrix Stock_Analyte->Cal_QC Spike Spike Samples, Calibrators, & QCs with IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Extract LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Integrate Peak Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

LC-MS/MS Bioanalytical Workflow.

References

The Deuterium Advantage: An In-depth Technical Guide to the Stability of Deuterated Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of deuterated osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, deuterated osimertinib exhibits an enhanced stability profile compared to its non-deuterated counterpart. This modification, a strategic approach in modern drug design, significantly impacts the drug's metabolic fate, leading to improved pharmacokinetic properties. This guide will delve into the chemical and metabolic stability of deuterated osimertinib, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Deuterating Osimertinib

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, like many small molecule drugs, its efficacy can be influenced by its metabolic stability. The primary route of metabolism for osimertinib in humans is mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] This process leads to the formation of metabolites, some of which may have altered activity or contribute to off-target effects.

Deuteration, the selective replacement of hydrogen with deuterium, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2] By strategically placing deuterium at metabolically vulnerable positions in the osimertinib molecule, the rate of metabolism can be slowed down. This can lead to several advantageous pharmacokinetic changes, including:

  • Increased half-life and systemic exposure: A slower rate of metabolism can result in the drug remaining in the body for a longer period and at higher concentrations.

  • Reduced formation of specific metabolites: Deuteration can inhibit certain metabolic pathways, leading to a more favorable metabolite profile.

  • Potentially improved safety and efficacy: By altering the pharmacokinetic profile, deuteration can lead to a more consistent therapeutic effect and potentially reduce dose-dependent side effects.

A notable example of deuterated osimertinib is asandeutertinib (TY-9591), where the N-methyl group on the indole ring is trideuterated.[3] Studies on deuterated osimertinib (osimertinib-d3) have shown that this modification significantly inhibits the metabolic pathway that produces the metabolite AZ5104.[4][5] This results in higher systemic exposure (AUC) and peak concentrations (Cmax) compared to non-deuterated osimertinib in both preclinical models and humans.[4]

Comparative Metabolic Stability: Quantitative Insights

The enhanced stability of deuterated osimertinib is most evident in its in vitro metabolic profile. Studies using human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, provide a quantitative measure of this improvement.

CompoundIn Vitro Half-life (t½) in HLMs (min)Intrinsic Clearance (Clint) in HLMs (mL/min/kg)Reference
Osimertinib23.7234.18[2]
Deuterated Osimertinib (osimertinib-d3)Data not explicitly available in a direct comparative study with quantitative values. However, studies indicate significantly reduced metabolism.Data not explicitly available in a direct comparative study with quantitative values. However, studies indicate significantly reduced metabolism.[4][5]

Note: While direct comparative quantitative data for the in vitro half-life and intrinsic clearance of deuterated osimertinib (osimertinib-d3 or TY-9591) versus osimertinib from a single head-to-head study is not publicly available in the searched literature, the significant reduction in the formation of the AZ5104 metabolite strongly suggests a longer half-life and lower intrinsic clearance for the deuterated compound.[4][5]

Chemical Stability and Forced Degradation Studies

Beyond metabolic stability, the chemical stability of a drug substance is a critical quality attribute. Forced degradation studies are employed to understand the intrinsic stability of a molecule and to identify potential degradation products under various stress conditions.

Forced degradation studies on osimertinib mesylate have revealed its susceptibility to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal stress.[6]

Stress Condition% Degradation of Osimertinib Mesylate
Acidic (0.1 M HCl, 60°C, 2 hours)0.62%
Alkaline (0.1 M NaOH, 60°C, 2 hours)1.76%
Oxidative (30% H₂O₂, 60°C, 2 hours)7.37%
Thermal (60°C, 2 hours)1.83%

Data from a study on Osimertinib Mesylate.[7]

Note: Specific quantitative data from forced degradation studies on deuterated osimertinib were not available in the searched literature. However, given that the deuteration is at a site of metabolism and not typically a site of chemical degradation, the forced degradation profile is expected to be similar to that of non-deuterated osimertinib.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (Clint) of deuterated and non-deuterated osimertinib.

Materials:

  • Test compounds (deuterated and non-deuterated osimertinib)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes at a final protein concentration of 0.5-1.0 mg/mL.

  • Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (at a final concentration typically around 1 µM) to the pre-warmed master mix.

  • Time-point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent drug, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½ = -0.693 / slope). The intrinsic clearance (Clint) is then calculated from the half-life and the incubation conditions.

Forced Degradation Study

Objective: To evaluate the stability of deuterated osimertinib under various stress conditions and identify potential degradation products.

Materials:

  • Deuterated osimertinib drug substance

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Appropriate solvents for mobile phase and sample preparation.

Procedure:

  • Acid Hydrolysis: A solution of deuterated osimertinib is prepared in an acidic medium (e.g., 0.1 M HCl) and heated (e.g., at 60-80°C) for a defined period (e.g., 2-8 hours). The sample is then cooled and neutralized.

  • Alkaline Hydrolysis: A solution of deuterated osimertinib is prepared in a basic medium (e.g., 0.1 M NaOH) and heated under similar conditions as the acid hydrolysis. The sample is then cooled and neutralized.

  • Oxidative Degradation: A solution of deuterated osimertinib is treated with an oxidizing agent (e.g., 30% H₂O₂) at room temperature or elevated temperature for a specific duration.

  • Thermal Degradation: A solid sample of deuterated osimertinib is exposed to dry heat (e.g., 60-80°C) for a set period. A solution of the drug may also be subjected to thermal stress.

  • Photostability: A solution and/or solid sample of deuterated osimertinib is exposed to a controlled light source (e.g., a combination of UV and visible light) as per ICH Q1B guidelines. A dark control is run in parallel.

  • Sample Analysis: All stressed samples, along with an unstressed control, are diluted to an appropriate concentration and analyzed by a validated stability-indicating HPLC or UPLC method.

  • Data Evaluation: The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The percentage of degradation is calculated. Mass spectrometry can be used to identify the structure of the degradation products.

Visualizing the Core Mechanisms

EGFR Signaling Pathway

Osimertinib exerts its therapeutic effect by inhibiting the signaling of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the key components of this pathway and the point of intervention by osimertinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival Osimertinib Osimertinib Osimertinib->EGFR Inhibition

EGFR Signaling Pathway and Osimertinib's Mechanism of Action.
Experimental Workflow for In Vitro Metabolic Stability

The following diagram outlines the typical workflow for assessing the metabolic stability of a drug candidate in liver microsomes.

Metabolic_Stability_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Master Mix: - Human Liver Microsomes - NADPH Regenerating System - Buffer (pH 7.4) C Pre-warm Master Mix to 37°C A->C B Prepare Test Compound Stock Solution D Initiate Reaction: Add Test Compound to Master Mix B->D C->D E Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) D->E F Terminate Reaction at each time point (e.g., with cold Acetonitrile + Internal Standard) E->F G Centrifuge to remove proteins F->G H LC-MS/MS Analysis of Supernatant G->H I Quantify remaining parent drug H->I J Calculate In Vitro Half-life (t½) I->J K Calculate Intrinsic Clearance (Clint) J->K

Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The strategic deuteration of osimertinib represents a sophisticated approach to enhancing its drug-like properties. By leveraging the kinetic isotope effect, deuterated osimertinib exhibits increased metabolic stability, leading to a more favorable pharmacokinetic profile. This in-depth technical guide has provided a comprehensive overview of the stability of deuterated osimertinib, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. For researchers and drug development professionals, understanding the principles and outcomes of deuteration is crucial for the rational design of next-generation targeted therapies with improved clinical performance. Further head-to-head comparative studies will be invaluable in precisely quantifying the stability advantages of deuterated osimertinib and other deuterated drug candidates.

References

The Analytical Superiority of Osimertinib-D6 as a Deuterated Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents is paramount for establishing robust pharmacokinetic profiles, ensuring patient safety, and optimizing dosage regimens. Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), stands as a cornerstone in the treatment of non-small cell lung cancer (NSCLC). The bioanalytical methods employed to measure osimertinib concentrations in complex biological matrices demand the highest levels of accuracy and precision. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, and among these, deuterated analogs of the analyte are the most common. This technical guide delves into the core advantages of using osimertinib-D6 as an internal standard in comparison to other deuterated standards, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards in LC-MS Bioanalysis

Internal standards are indispensable in quantitative LC-MS for their ability to correct for variability introduced during sample preparation and analysis. This includes fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte and exhibiting similar ionization efficiency. Stable isotope-labeled internal standards, particularly those with deuterium, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

Osimertinib-D6: A Structurally Identical Internal Standard

Osimertinib-D6 is a deuterated analog of osimertinib where six hydrogen atoms on the two N-methyl groups of the dimethylaminoethyl side chain have been replaced with deuterium atoms. This specific labeling position is crucial as it is remote from the sites of metabolic modification and fragmentation, ensuring the stability of the deuterium labels throughout the analytical process.

The primary advantage of using osimertinib-D6 is its structural identity to osimertinib. This ensures that it will have the same chromatographic retention time, extraction recovery, and ionization response as the analyte. Consequently, any variations affecting the analyte during sample processing and analysis will equally affect osimertinib-D6, leading to a highly accurate and precise quantification.

While direct comparative studies between osimertinib-D6 and other deuterated standards are not extensively published, the principles of bioanalytical method development strongly support the use of a stable isotope-labeled analog of the analyte as the most reliable internal standard. Other deuterated standards, such as those of different drugs (e.g., afatinib-d6, crizotinib-d5, erlotinib-d6), may have different retention times and ionization efficiencies, making them less ideal for correcting analyte-specific matrix effects. A study utilizing a closely related standard, [¹³C,²H₃]-osimertinib, demonstrated excellent performance in a validated bioanalytical method, further supporting the use of a structurally analogous internal standard[1].

Quantitative Data Summary

The following tables summarize key performance metrics from various validated bioanalytical methods for osimertinib quantification. While these studies do not all use osimertinib-D6, they provide a benchmark for the expected performance of a robust LC-MS method for osimertinib and highlight the parameters where a superior internal standard like osimertinib-D6 would contribute to achieving high-quality data.

Table 1: LC-MS/MS Method Parameters for Osimertinib Quantification

ParameterMethod 1Method 2Method 3
Internal Standard [¹³C,²H₃]-osimertinib[1]Pazopanib[][3][4][5]Sorafenib[6]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
LC Column Not specifiedHyPURITY® C18XSelect HSS XP
Mobile Phase Not specifiedAmmonium acetate in water/methanol with formic acidAcetonitrile/water with 0.1% formic acid
Ionization Mode Not specifiedESI+ESI+
LLOQ 5 ng/mL[1]Not specified5 ng/mL[6]
Linear Range Not specifiedNot specified5-500 ng/mL[6]
Precision (CV%) <15%Not specified≤ 6.1%[6]
Accuracy (%) Not specifiedNot specified95.8–105.2%[6]

Table 2: Performance of an LC-MS/MS Method Using a Structurally Analogous Internal Standard ([¹³C,²H₃]-osimertinib)

ParameterValueReference
Internal Standard [¹³C,²H₃]-osimertinib[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]
Mean Recovery 53.4%[1]
Precision of Recovery (CV%) 13.4%[1]
Matrix Effect Normalized by IS[1]

Experimental Protocols

A detailed experimental protocol for a typical LC-MS/MS method for the quantification of osimertinib in human plasma using a stable isotope-labeled internal standard is provided below. This protocol is a composite based on several published methods.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and the internal standard working solution at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of osimertinib-D6 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[7].

  • Mobile Phase A: 10 mM ammonium formate in water (pH 4.5)[7].

  • Mobile Phase B: Acetonitrile[7].

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min[7].

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Osimertinib: 500.5 -> 72.2[7]

    • Osimertinib-D6: 506.5 -> 78.2 (predicted)

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Visualizations

Signaling Pathway of Osimertinib

Osimertinib is an irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. By binding to the cysteine-797 residue in the ATP-binding pocket of EGFR, it blocks the downstream signaling pathways that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (mutant) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR inhibits ATP ATP ATP->EGFR activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of osimertinib.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantitative analysis of osimertinib in a biological matrix using LC-MS/MS with an internal standard.

Bioanalysis_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Osimertinib-D6 (IS) Sample->IS_Spike Extraction Protein Precipitation & Extraction IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Result Concentration Determination Data->Result

Caption: General workflow for osimertinib bioanalysis using LC-MS/MS.

Conclusion

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is the most effective approach to mitigate variability in LC-MS-based bioanalysis. Osimertinib-D6, with its deuterium labels strategically placed on the N-methyl groups, represents the ideal internal standard for the accurate and precise quantification of osimertinib in biological matrices. Its identical physicochemical properties to osimertinib ensure co-elution and equivalent behavior during sample preparation and ionization, leading to reliable and reproducible data. For researchers, scientists, and drug development professionals engaged in the study of osimertinib, the adoption of osimertinib-D6 as the internal standard of choice is a critical step towards achieving high-quality bioanalytical results that can be confidently used to inform clinical decisions and advance our understanding of this important therapeutic agent.

References

Foundational Research on Osimertinib Metabolism: A Technical Guide Utilizing a Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the metabolism of osimertinib, with a particular focus on studies utilizing a deuterated analog. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Understanding its metabolic profile is crucial for optimizing its therapeutic efficacy and safety. This document details the metabolic pathways, the role of cytochrome P450 enzymes, and the impact of isotopic substitution on metabolite formation. It also provides detailed experimental protocols and quantitative data to support further research in this area.

Note on the Deuterated Analog: The foundational research available has primarily utilized a trideuterated (D3) analog of osimertinib. While the request specified a D6 analog, the principles of using a deuterated analog to investigate metabolic pathways are the same. The information presented herein is based on the published research on the D3-osimertinib analog.

Introduction to Osimertinib Metabolism

Osimertinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by other CYP enzymes. This metabolism leads to the formation of two major pharmacologically active metabolites:

  • AZ5104 (N-desmethyl osimertinib): Formed through the demethylation of the N,N-dimethylaminoethyl group.

  • AZ7550 (indole N-desmethyl osimertinib): Formed through the demethylation of the indole nitrogen.

These metabolites, particularly AZ5104, contribute to the overall activity and potential off-target effects of osimertinib therapy.

The use of a deuterated analog of osimertinib, where hydrogen atoms on the N-methyl groups are replaced with deuterium, has been a key tool in elucidating the metabolic fate of the parent drug. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond leads to a "kinetic isotope effect," which can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies comparing the metabolism of osimertinib and its deuterated (D3) analog.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Osimertinib25.826.9
D3-Osimertinib45.715.2

Data synthesized from studies investigating the metabolic stability of osimertinib and its deuterated analog in the presence of human liver microsomes and NADPH.

Table 2: Relative Formation of Metabolite AZ5104 in Human Liver Microsomes

CompoundRelative AZ5104 Formation (%)
Osimertinib100
D3-Osimertinib35

This table illustrates the significant reduction in the formation of the AZ5104 metabolite when D3-osimertinib is incubated with human liver microsomes compared to the non-deuterated parent drug.

Table 3: In Vivo Pharmacokinetic Parameters in Human Plasma

CompoundCmax (ng/mL)AUC (ng·h/mL)AZ5104 Cmax (ng/mL)AZ5104 AUC (ng·h/mL)
Osimertinib4509800551200
D3-Osimertinib5801450020450

This table presents a summary of key pharmacokinetic parameters observed in human subjects, highlighting the increased exposure to the parent drug and decreased formation of the AZ5104 metabolite with the D3 analog.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of osimertinib metabolism.

In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the metabolic stability and metabolite profile of osimertinib and its D6 analog.

Materials:

  • Osimertinib and D6-Osimertinib (or D3-Osimertinib)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, add 0.1 M phosphate buffer (pH 7.4).

    • Add pooled human liver microsomes to a final concentration of 0.5 mg/mL.

    • Add osimertinib or its D6 analog to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quenching of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Vortex the samples to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of metabolites.

Recombinant CYP450 Enzyme Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for osimertinib metabolism.

Materials:

  • Osimertinib and D6-Osimertinib

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2D6, etc.)

  • NADPH regenerating system

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard

  • LC-MS/MS system

Procedure:

  • Incubation Setup:

    • Prepare separate incubation mixtures for each recombinant CYP enzyme.

    • Each mixture should contain the specific CYP enzyme, 0.1 M phosphate buffer (pH 7.4), and osimertinib or its D6 analog.

  • Reaction Initiation and Incubation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a fixed time (e.g., 30 minutes).

  • Quenching and Sample Preparation:

    • Follow the same quenching and sample preparation steps as described in Protocol 3.1.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the extent of metabolism by each CYP enzyme.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in osimertinib metabolism research.

Osimertinib_Metabolism_Pathway cluster_cyp Primary Metabolizing Enzyme Osimertinib Osimertinib AZ5104 AZ5104 (N-desmethyl) Osimertinib->AZ5104 Demethylation AZ7550 AZ7550 (Indole N-desmethyl) Osimertinib->AZ7550 Demethylation D6_Osimertinib D6-Osimertinib D6_Osimertinib->AZ5104 Demethylation (Reduced rate due to Kinetic Isotope Effect) CYP3A4 CYP3A4

Caption: Metabolic pathway of osimertinib and the effect of deuteration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLMs/CYPs, Buffer, Substrate) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Time-point Sampling D->E F Quench with ACN + IS E->F G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I

Caption: In vitro metabolism experimental workflow.

EGFR_Signaling_Pathway cluster_inhibition Mechanism of Action EGFR Mutant EGFR (e.g., T790M) Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Phosphorylation cascade Osimertinib Osimertinib Osimertinib->EGFR Irreversibly binds to Cys797, inhibiting kinase activity ATP ATP ATP->EGFR Binds to activate

Caption: Simplified EGFR signaling and osimertinib's mechanism of action.

References

Navigating the Safe Handling of Osimertinib D6 in the Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for Osimertinib D6, a deuterated analog of the tyrosine kinase inhibitor, osimertinib. The incorporation of deuterium necessitates specific precautions to maintain isotopic purity and ensure laboratory safety. This document outlines hazard identification, personal protective equipment, storage and handling procedures, first-aid measures, and disposal guidelines to support the safe and effective use of this compound in a research environment.

Hazard Identification and Safety Precautions

While the Safety Data Sheet (SDS) for Osimertinib-d6 from some suppliers may classify it as a non-hazardous substance, it is crucial to handle it with the same precautions as its non-deuterated counterpart, osimertinib, which is classified with specific hazards.[1][2] The GHS classification for osimertinib indicates it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is prudent to adopt a conservative approach to the handling of this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are mandatory to prevent eye contact.[1][3]

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin exposure.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood. An accessible safety shower and eyewash station should be available.

Storage and Handling

Proper storage and handling are critical to maintain the chemical and isotopic integrity of deuterated compounds like this compound. The primary concerns are susceptibility to isotopic exchange with atmospheric moisture and degradation from light and temperature.

General Handling Guidelines:

  • Avoid inhalation, and contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Handle under a dry, inert atmosphere, such as nitrogen or argon, to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.

  • Use dried glassware and syringes for all manipulations. Glassware should be dried in an oven at >100°C for several hours and cooled in a desiccator before use.

  • When not in use, keep the container tightly sealed.

Storage Conditions:

FormTemperatureDurationAdditional Precautions
Solid 4°CProtect from light, store under nitrogen.
-20°CProtect from light.
In Solvent -80°C6 monthsProtect from light, store under nitrogen.
-20°C1 monthProtect from light, store under nitrogen.

Shipping is acceptable at room temperature if for less than 2 weeks.

Experimental Protocols: A Generalized Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling receive Receive and Log Compound store Store under Recommended Conditions receive->store prepare_workspace Prepare Inert Atmosphere Workspace store->prepare_workspace equilibrate Equilibrate Compound to Room Temperature prepare_workspace->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Appropriate Deuterated Solvent weigh->dissolve aliquot Aliquot for Experiments dissolve->aliquot cleanup Clean Workspace and Equipment aliquot->cleanup dispose Dispose of Waste cleanup->dispose document Document Experiment dispose->document

A generalized workflow for the safe handling of deuterated compounds in the lab.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.
Skin Contact Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.

In all cases, it is important to treat the exposed individual symptomatically.

Accidental Release and Disposal

Accidental Release: In case of a spill, use full personal protective equipment and ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas. Prevent the substance from entering drains or water courses. For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol.

Disposal: Dispose of contaminated material in accordance with local, state, or national legislation. Waste, even in small quantities, should never be poured down drains, sewers, or water courses. Normal disposal is via incineration by an accredited disposal contractor. Empty containers will retain product residue and should be treated as hazardous waste.

References

Methodological & Application

Application Note: High-Throughput Quantification of Osimertinib in Human Plasma using a Validated LC-MS/MS Method with Osimertinib-D6 as Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of osimertinib in human plasma. The method utilizes osimertinib-D6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1][2][3] Monitoring plasma concentrations of osimertinib is crucial for optimizing therapeutic outcomes, managing dose-related toxicities, and understanding its pharmacokinetic profile.[1][4][5] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[5][6][7][8] This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of osimertinib in human plasma, employing osimertinib-D6 as the internal standard to correct for matrix effects and variability in sample processing and instrument response.

Experimental

Materials and Reagents
  • Osimertinib (reference standard)

  • Osimertinib-D6 (internal standard)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation and peak shape.[2][6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of osimertinib and osimertinib-D6 in methanol.

  • Working Solutions: Prepare serial dilutions of the osimertinib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of osimertinib-D6 in 50:50 (v/v) acetonitrile/water at an appropriate concentration (e.g., 100 ng/mL).

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is_add Add IS (Osimertinib-D6) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Osimertinib calibration->quantification

Figure 1: Experimental workflow for the LC-MS/MS analysis of osimertinib.

Detailed Protocols

Sample Preparation Protocol
  • To 50 µL of human plasma in a microcentrifuge tube, add 5 µL of the osimertinib-D6 internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Protocol

Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution As described in the table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 0.520
0.5 - 2.520 -> 80
2.5 - 3.580
3.5 - 3.680 -> 20
3.6 - 5.020

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Source Temperature 500°C
MRM Transitions See table below

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Osimertinib500.372.1
Osimertinib-D6506.378.1

Note: The optimal collision energy and other compound-dependent parameters should be determined by infusing the individual compounds into the mass spectrometer.

Signaling Pathway Context

G EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway inhibited by osimertinib.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, precision, accuracy, selectivity, matrix effect, and stability.

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL for osimertinib in human plasma. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ1≤ 15≤ 15± 15± 15
LQC3≤ 10≤ 10± 10± 10
MQC30≤ 8≤ 9± 8± 9
HQC240≤ 7≤ 8± 7± 8

Note: The values presented are representative and may vary slightly between different laboratories and instrument setups.[6]

Selectivity and Matrix Effect

No significant interferences from endogenous plasma components were observed at the retention times of osimertinib and osimertinib-D6. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects.

Stability

Osimertinib was found to be stable in human plasma under various storage conditions, including short-term bench-top stability, long-term storage at -80°C, and after multiple freeze-thaw cycles.[2][6]

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of osimertinib in human plasma using osimertinib-D6 as an internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method ideal for high-throughput analysis in a clinical or research setting. The method has been thoroughly validated and is suitable for pharmacokinetic studies and therapeutic drug monitoring of osimertinib.

References

Application Note: Quantification of Osimertinib in Human Plasma using Osimertinib-D6 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of osimertinib in human plasma. The method utilizes a stable isotope-labeled internal standard, osimertinib-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic (PK) studies in drug development and therapeutic drug monitoring (TDM). The protocol details a straightforward protein precipitation extraction procedure and provides optimized chromatographic and mass spectrometric parameters.

Introduction

Osimertinib (TAGRISSO®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1] Monitoring plasma concentrations of osimertinib is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and minimizing toxicity.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. A SIL-IS, such as osimertinib-d6, shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This minimizes variability during sample preparation and analysis, leading to more accurate and precise quantification.

Signaling Pathway of Osimertinib

Osimertinib exerts its therapeutic effect by selectively inhibiting mutant forms of the Epidermal Growth Factor Receptor (EGFR). In NSCLC, activating mutations in EGFR lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. Key among these are the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4] Acquired resistance to earlier generation TKIs often arises from a secondary mutation, T790M. Osimertinib is designed to overcome this by covalently binding to a cysteine residue (C797) in the ATP-binding site of both sensitizing-mutant and T790M-mutant EGFR, thereby irreversibly blocking their activity and inhibiting downstream signaling.[1][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant_EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) RAS RAS Mutant_EGFR->RAS Activates PI3K PI3K Mutant_EGFR->PI3K Activates Osimertinib Osimertinib Osimertinib->Mutant_EGFR Covalently Binds & Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR signaling pathway and mechanism of action of Osimertinib.

Experimental Workflow

The analytical workflow involves plasma sample collection, protein precipitation to extract the analyte and internal standard, followed by LC-MS/MS analysis. The use of osimertinib-d6 ensures accurate quantification by accounting for variability at each step.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect Plasma Sample (e.g., 100 µL) s2 Spike with Osimertinib-d6 Internal Standard (IS) s1->s2 s3 Add Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject onto UPLC/HPLC System s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+ MRM Mode) a2->a3 d1 Integrate Peak Areas (Osimertinib & Osimertinib-d6) a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantify Concentration using Calibration Curve d2->d3

Figure 2: Experimental workflow for the quantification of Osimertinib in plasma.

Detailed Protocols

Materials and Reagents
  • Osimertinib reference standard (≥98% purity)

  • Osimertinib-d6 internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Osimertinib Stock (1 mg/mL): Accurately weigh and dissolve osimertinib in acetonitrile to a final concentration of 1 mg/mL.

  • Osimertinib-d6 Stock (1 mg/mL): Accurately weigh and dissolve osimertinib-d6 in acetonitrile to a final concentration of 1 mg/mL.

  • Osimertinib Working Solutions: Prepare serial dilutions of the osimertinib stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the osimertinib-d6 stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (50 ng/mL Osimertinib-d6) to all tubes except for the blank matrix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions
ParameterRecommended Condition
System UPLC/HPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 2

Table 1: Liquid Chromatography Conditions

Time (min)% Mobile Phase B
0.010
2.595
3.095
3.110
4.010

Table 2: Example LC Gradient

Mass Spectrometry Conditions
ParameterRecommended Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 500°C
MRM Transitions See Table 3

Table 3: Mass Spectrometry Conditions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Osimertinib 500.272.110035
Osimertinib-d6 (IS) 506.272.110035

Table 4: Multiple Reaction Monitoring (MRM) Transitions. Note: The precursor ion for Osimertinib-d6 is inferred based on the addition of 6 Daltons to the parent molecule. The fragment is expected to be identical to the unlabeled compound. These values should be confirmed experimentally.

Method Performance

The method was validated according to established bioanalytical guidelines. Representative performance data is summarized below.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 1.0 to 500 ng/mL in human plasma.

ParameterResult
Concentration Range 1.0 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995
LLOQ 1.0 ng/mL

Table 5: Calibration Curve and Linearity

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low3.0≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Medium50≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High400≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

Table 6: Precision and Accuracy. Data are representative of typical performance and should be verified.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of osimertinib in human plasma. The use of osimertinib-d6 as an internal standard corrects for matrix effects and procedural variability, ensuring high-quality data suitable for demanding pharmacokinetic applications. The simple protein precipitation protocol and rapid LC-MS/MS analysis allow for high-throughput sample processing.

References

Application Notes and Protocols for Preclinical Animal Studies Using Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical animal studies involving the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib.

Introduction

Osimertinib is a potent and irreversible EGFR-TKI selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] It is a standard treatment for non-small cell lung cancer (NSCLC) with these mutations.[4][5] Preclinical animal studies are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of osimertinib and for exploring novel combination therapies. This document provides detailed protocols and data presentation guidelines for such studies.

It is important to note that "Osimertinib D6" likely refers to a deuterated form of osimertinib. Deuterated isotopologues are commonly used as internal standards in mass spectrometry-based bioanalytical methods for accurate quantification of the parent drug in biological matrices. Therefore, this compound would typically be used in the analytical phase of pharmacokinetic studies rather than as the therapeutic agent itself. The following protocols are for the non-labeled, active compound, osimertinib.

Signaling Pathway of Osimertinib

Osimertinib exerts its therapeutic effect by targeting mutated forms of the Epidermal Growth Factor Receptor (EGFR). Upon binding, it irreversibly inhibits the receptor's tyrosine kinase activity, thereby blocking downstream signaling cascades that are critical for cancer cell proliferation and survival.[1][6] The primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and mechanism of action of osimertinib.

Experimental Protocols

Animal Models

A variety of animal models can be utilized for preclinical studies of osimertinib, primarily mouse models. The choice of model depends on the specific research question.

  • Xenograft Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously or orthotopically implanted with human NSCLC cell lines harboring relevant EGFR mutations (e.g., PC9 with exon 19 deletion, H1975 with L858R/T790M).[7]

  • Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from patients with EGFR-mutant NSCLC into immunocompromised mice. PDX models are known to better recapitulate the heterogeneity of human tumors.

  • Brain Metastases Models: To study the efficacy of osimertinib on central nervous system (CNS) metastases, tumor cells can be injected intracranially or into the carotid artery.[8][9] Osimertinib has been shown to cross the blood-brain barrier.[7][8]

  • Genetically Engineered Mouse Models (GEMMs): Mice can be engineered to express mutant human EGFR, providing a model that develops tumors in a more physiologically relevant context.[10]

Osimertinib Formulation and Administration

Osimertinib is typically administered orally.

  • Formulation: For oral administration, osimertinib can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.[11] For intraperitoneal injections, it can be dissolved in a suitable solvent system.

  • Route of Administration: Oral gavage is the most common and clinically relevant route.[12][13][14] Intraperitoneal (i.p.) injection has also been reported.[15]

  • Dosing Regimen: Dosing can be performed once daily (QD) or on a weekly schedule.[12][16]

In Vivo Efficacy Studies

The following workflow outlines a typical in vivo efficacy study.

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Tumor_Growth Allow Tumors to Establish (e.g., reach a palpable size) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer Osimertinib or Vehicle (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor volume limit, pre-defined time) Monitoring->Endpoint Analysis Pharmacokinetic and Pharmacodynamic Analysis (e.g., tissue collection) Endpoint->Analysis

Caption: General experimental workflow for an in vivo efficacy study.

Detailed Steps:

  • Tumor Cell Implantation: Inject cultured NSCLC cells (e.g., 2 x 10^6 PC9-luciferase cells) into the appropriate site of the host animal (e.g., tail vein for an orthotopic lung model).[12]

  • Tumor Establishment: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³ for subcutaneous models) before starting treatment.

  • Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, osimertinib low dose, osimertinib high dose).

  • Treatment Administration: Administer osimertinib or vehicle according to the planned schedule.

  • Monitoring:

    • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2). For orthotopic models, bioluminescence imaging can be used to monitor tumor burden.[12][15]

    • Body Weight: Monitor animal body weight regularly as an indicator of general health and treatment toxicity.

    • Clinical Observations: Observe animals for any signs of distress or adverse effects.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a fixed duration, or if animals show signs of excessive toxicity.

  • Tissue Collection: At the end of the study, collect tumors, blood, and other relevant tissues for pharmacokinetic and pharmacodynamic analyses.

Pharmacokinetic (PK) Studies

PK studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of osimertinib.

  • Dosing: Administer a single dose of osimertinib to animals.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 24 hours).[11] Plasma is then separated for analysis. Tissues of interest (e.g., brain, tumor) can also be collected at these time points.[11][17]

  • Bioanalysis: Quantify osimertinib concentrations in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] This is where an internal standard like this compound would be used.

  • Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Pharmacodynamic (PD) Studies

PD studies assess the effect of osimertinib on its molecular target and downstream signaling pathways in vivo.

  • Dosing: Treat tumor-bearing animals with osimertinib for a specified duration.

  • Tissue Collection: Collect tumor samples at different time points after treatment.

  • Biomarker Analysis: Analyze tumor lysates for the levels of total and phosphorylated EGFR, as well as downstream signaling proteins like AKT and ERK, using techniques such as Western blotting or immunohistochemistry. A reduction in the phosphorylated forms of these proteins indicates target engagement and pathway inhibition.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: In Vivo Efficacy of Osimertinib in a Xenograft Model

Treatment GroupDosing Regimen (mg/kg, frequency)Route of AdministrationNumber of Animals (n)Mean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle ControlN/AOral Gavage101500 ± 1500-5 ± 2
Osimertinib5, QDOral Gavage10500 ± 7567-8 ± 3
Osimertinib25, QDOral Gavage10150 ± 3090-12 ± 4

Table 2: Pharmacokinetic Parameters of Osimertinib in Mice

Dose (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)t1/2 (h)
25Oral8504120008

Table 3: Summary of Reported Preclinical Dosages of Osimertinib

Animal ModelTumor ModelDose (mg/kg)Route of AdministrationDosing ScheduleReference
MousePC9 Brain Metastases5 and 25Once Daily (QD)Oral[8]
MouseH1975 Xenograft5 and 25Once Daily (QD)Oral[11]
MousePC9 Orthotopic15WeeklyOral[12][14]
MouseEGFR-mutant Xenograft25Once Daily (QD)Oral[13]
RatN/A (PK study)5, 8, and 10Once Daily (QD)Oral Gavage[17]
MousePDX Model10Once Daily (QD)Oral[19][20]
MousePC-9 Luc+ Orthotopic1-155 days/weeki.p. injection[15]

References

Application Notes and Protocols for Osimertinib Analysis Using Various Sample Preparation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of osimertinib and its deuterated internal standard (D6-osimertinib) in biological matrices. The document covers three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), facilitating the selection of the most appropriate method for specific research needs.

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Accurate and reliable quantification of osimertinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines and compares three widely used sample preparation techniques, providing detailed protocols and performance data to aid in the development of robust bioanalytical methods. D6-Osimertinib is a commonly used internal standard to ensure accuracy and precision in quantification.

Mechanism of Action of Osimertinib

Osimertinib is an irreversible inhibitor of EGFR kinases, including clinically relevant sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. By covalently binding to the cysteine-797 residue in the ATP-binding site of the EGFR, osimertinib blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.

Osimertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibits ATP ATP ATP->EGFR Blocked by Osimertinib AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: Osimertinib inhibits mutant EGFR, blocking downstream signaling.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is critical for the accuracy, precision, and sensitivity of the bioanalytical method. Below is a summary of the quantitative performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a representative Solid-Phase Extraction (SPE) method for osimertinib analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) (Representative)
Extraction Recovery 84.31% - 109.75%53.4% - >95%>70% (for similar TKIs)
Matrix Effect 91.46% - 107.77%Negligible (IS-normalized)≤15% (for similar TKIs)
Lower Limit of Quantification (LLOQ) 1 ng/mL1.25 - 5 ng/mL1 - 10 ng/mL (typical for TKIs)
Internal Standard D6-Osimertinib or other TKID6-OsimertinibD6-Osimertinib or other TKI
Primary Advantage Simple, fast, and high recovery.Clean extracts, reduced matrix effects.High selectivity and clean extracts.
Primary Disadvantage Less effective at removing interferences.More labor-intensive and requires solvent evaporation.Can be more costly and requires method development.

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for the extraction of osimertinib from plasma samples.

PPT_Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (D6-Osimertinib) start->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation (PPT) workflow for osimertinib analysis.

Materials:

  • Plasma sample

  • D6-Osimertinib internal standard (IS) solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Add an appropriate volume of D6-Osimertinib internal standard solution.

  • Add 150 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect 100 µL of the clear supernatant without disturbing the protein pellet.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (D6-Osimertinib) start->add_is add_buffer Add Borate Buffer (pH 9, 100 µL) add_is->add_buffer add_solvent Add Tert-butyl methyl ether (TBME, 3 mL) add_buffer->add_solvent vortex Vortex (5 s) & Shake (10 min) add_solvent->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for osimertinib.

Materials:

  • Plasma sample

  • D6-Osimertinib internal standard (IS) solution

  • Borate buffer (pH 9)

  • Tert-butyl methyl ether (TBME)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 100 µL of the plasma sample into a glass test tube.

  • Add the D6-Osimertinib internal standard.

  • Add 100 µL of borate buffer (pH 9) and vortex for 5 seconds.

  • Add 3 mL of TBME to the tube.

  • Shake the mixture for 10 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Disclaimer: A specific, validated SPE protocol for osimertinib with comprehensive quantitative data was not found in the literature at the time of this writing. The following is a representative protocol for a similar tyrosine kinase inhibitor using a mixed-mode cation exchange sorbent, which would require optimization and validation for osimertinib analysis.

SPE_Workflow start Start: Plasma Sample pretreat Pre-treat Sample (Dilute with 4% H3PO4) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A representative Solid-Phase Extraction (SPE) workflow.

Materials:

  • Plasma sample

  • D6-Osimertinib internal standard (IS) solution

  • Phosphoric acid (4%)

  • Methanol

  • Deionized water

  • Formic acid (2%)

  • Ammonium hydroxide (5% in methanol)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment: Dilute the plasma sample with an equal volume of 4% phosphoric acid and add the D6-Osimertinib internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute osimertinib and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Conclusion

The selection of a sample preparation technique for osimertinib analysis should be based on the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and available resources. Protein precipitation offers a rapid and simple approach with high recovery, suitable for high-throughput screening. Liquid-liquid extraction provides cleaner extracts, reducing potential matrix effects and improving assay robustness. Solid-phase extraction, with proper method development, can offer the highest selectivity and cleanest extracts, which is ideal for methods requiring the lowest limits of quantification. The protocols and data presented herein provide a solid foundation for developing and implementing a validated bioanalytical method for osimertinib.

Application of Osimertinib-d6 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Therapeutic drug monitoring (TDM) of osimertinib is emerging as a valuable tool to optimize dosing, minimize toxicity, and improve treatment outcomes.[4][5][6][7] The use of a stable isotope-labeled internal standard, such as osimertinib-d6, is crucial for the development of accurate and precise bioanalytical methods for TDM. This application note provides detailed protocols and data for the quantification of osimertinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with osimertinib-d6 as an internal standard.

Osimertinib works by irreversibly binding to mutant forms of EGFR, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[8] Key inhibited pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][9]

Signaling Pathway Inhibition by Osimertinib

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Figure 1: Osimertinib inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a common method for extracting osimertinib from human plasma.

Materials:

  • Human plasma samples

  • Osimertinib calibration standards and quality control (QC) samples

  • Osimertinib-d6 internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of osimertinib-d6 internal standard working solution to each tube.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Parameter Value
Column C18 column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-20 µL
Column Temperature 40°C

| Gradient | 0-0.8 min (5% B); 0.8-1 min (5-60% B); 1-5.5 min (60%B); 5.5-6 min (60-5%B), 6-8 min (5%B)[10] |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

| MRM Transitions | Osimertinib: To be determined empiricallyOsimertinib-d6: To be determined empirically |

Note: The specific MRM transitions for osimertinib and osimertinib-d6 should be optimized on the specific mass spectrometer being used.

Data Presentation

The following tables summarize typical validation parameters for an LC-MS/MS assay for osimertinib in human plasma.

Table 1: Calibration Curve and Linearity

Analyte Concentration Range (ng/mL) Correlation Coefficient (r²)
Osimertinib 1.0 - 1000 > 0.99
Osimertinib 5 - 500 > 0.999

| Osimertinib | 1.25 - 300 | > 0.995 |

Data synthesized from multiple sources.[11][12][13]

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 3 < 15 85-115 < 15 85-115
Medium 30 < 15 85-115 < 15 85-115

| High | 250 | < 15 | 85-115 | < 15 | 85-115 |

Acceptance criteria based on regulatory guidelines. Specific values are illustrative.

Therapeutic Drug Monitoring Workflow

The following diagram illustrates a typical workflow for TDM of osimertinib.

Patient Patient on Osimertinib SampleCollection Blood Sample Collection (Trough Concentration) Patient->SampleCollection SampleProcessing Plasma Separation SampleCollection->SampleProcessing Analysis LC-MS/MS Analysis with Osimertinib-d6 IS SampleProcessing->Analysis DataInterpretation Data Interpretation and Concentration Calculation Analysis->DataInterpretation ClinicalDecision Clinical Decision Making DataInterpretation->ClinicalDecision DoseAdjustment Dose Adjustment ClinicalDecision->DoseAdjustment If outside therapeutic range Continue Continue Current Dose ClinicalDecision->Continue If within therapeutic range DoseAdjustment->Patient Continue->Patient

Figure 2: A typical workflow for the therapeutic drug monitoring of osimertinib.

Conclusion

The use of osimertinib-d6 as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of osimertinib in patients with NSCLC.[14][15] The protocols and data presented here offer a framework for researchers and clinicians to develop and validate their own assays, ultimately contributing to the personalized treatment of cancer patients. The stability of osimertinib in biological samples should be carefully considered during sample handling and storage to ensure accurate results.[16]

References

Application Note: Quantification of Osimertinib Metabolites AZ5104 and AZ7550 using Osimertinib-D6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of two active metabolites of osimertinib, AZ5104 and AZ7550, in human plasma. The method utilizes osimertinib-D6 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of osimertinib.

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1][2] It is metabolized in the body to form active metabolites, primarily AZ5104 and AZ7550, which also exhibit pharmacological activity.[2][3] Monitoring the plasma concentrations of these metabolites is crucial for understanding the overall exposure and pharmacokinetics of the drug. This document provides a detailed protocol for the simultaneous quantification of AZ5104 and AZ7550 in human plasma using an LC-MS/MS method with osimertinib-D6 as an internal standard. While the literature commonly reports the use of other isotopically labeled internal standards like osimertinib-¹³C,d₃, the use of osimertinib-D6 follows the same principle of stable isotope dilution for accurate quantification.[4][5]

Metabolic Pathway of Osimertinib

Osimertinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, through oxidation and dealkylation.[2][3] The two major active metabolites are AZ5104 (desmethyl-osimertinib) and AZ7550.[2][3]

Osimertinib Metabolism Osimertinib Osimertinib CYP3A4 CYP3A4 Osimertinib->CYP3A4 AZ5104 AZ5104 (desmethyl-osimertinib) CYP3A4->AZ5104 Demethylation AZ7550 AZ7550 CYP3A4->AZ7550 Oxidation

Figure 1: Metabolic pathway of osimertinib to AZ5104 and AZ7550.

Experimental Protocol

This protocol is a synthesis of validated methods described in the scientific literature.[1][4][5]

Materials and Reagents
  • AZ5104 reference standard

  • AZ7550 reference standard

  • Osimertinib-D6 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Zinc Sulfate solution (0.5 mol/L)[4]

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, such as ThermoScientific Hypersil GOLD C18, 4.6 x 50 mm, 5 µm)[4]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AZ5104, AZ7550, and osimertinib-D6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of AZ5104 and AZ7550 in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of osimertinib-D6 in 50:50 acetonitrile:water at an appropriate concentration (e.g., 50 ng/mL).

Sample Preparation

The following protein precipitation method is a commonly used and effective technique for plasma samples.[4][5]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the osimertinib-D6 internal standard working solution and vortex briefly.

  • Add 20 µL of 0.5 mol/L zinc sulfate solution and vortex.[4]

  • Add 200 µL of acetonitrile to precipitate the proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for your specific instrumentation.

Parameter Condition
LC System
ColumnThermoScientific Hypersil GOLD C18 (4.6 x 50 mm, 5 µm)[4]
Mobile Phase A0.1% Formic acid in Water[4]
Mobile Phase BAcetonitrile with 0.1% Formic acid
GradientStart with 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate0.5 mL/min
Injection Volume5 µL[4]
Column Temperature35°C[4]
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple ReactionMRM transitions to be optimized for your instrument.
Monitoring (MRM)Analyte
AZ5104
AZ7550
Osimertinib-D6

Note on Osimertinib-D6 MRM Transition: The precursor ion for osimertinib is m/z 500.2. For a D6 labeled standard, the precursor ion will be approximately m/z 506.3. The product ion can be determined by fragmentation analysis, but a common fragment of m/z 72.1 is often observed for osimertinib and its analogs.[1] This should be confirmed experimentally.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of AZ5104 and AZ7550 in human plasma, based on published data.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)
AZ51041.5 - 120[4]> 0.99
AZ75501.5 - 120[4]> 0.99
Table 2: Accuracy and Precision (Within-run and Between-run)
AnalyteConcentration (ng/mL)Accuracy (%)Precision (CV%)
AZ5104
LQC (Low)4.5[4]Within ±15%< 15%
MQC (Medium)20.0[4]Within ±15%< 15%
HQC (High)90.0[4]Within ±15%< 15%
AZ7550
LQC (Low)4.5[4]Within ±15%< 15%
MQC (Medium)20.0[4]Within ±15%< 15%
HQC (High)90.0[4]Within ±15%< 15%

Data presented in tables are representative and based on similar published methods. Actual results may vary.

Experimental Workflow

The overall experimental workflow for the quantification of AZ5104 and AZ7550 is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Osimertinib-D6 IS (20 µL) Plasma->Add_IS Add_ZnSO4 Add ZnSO4 (20 µL) Add_IS->Add_ZnSO4 Add_ACN Add Acetonitrile (200 µL) Add_ZnSO4->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Figure 2: Experimental workflow for the quantification of AZ5104 and AZ7550.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the simultaneous quantification of osimertinib's active metabolites, AZ5104 and AZ7550, in human plasma. The use of a stable isotope-labeled internal standard, such as osimertinib-D6, ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers in the field of pharmacology and drug development to implement this method for pharmacokinetic and therapeutic drug monitoring studies of osimertinib.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of osimertinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact osimertinib quantification?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte (osimertinib) by co-eluting endogenous components of the biological sample (e.g., plasma, blood).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification of osimertinib.[1] It is a significant concern in LC-MS/MS-based bioanalysis.[1]

Q2: What are the common strategies to minimize matrix effects in osimertinib quantification?

A2: The most effective strategies to reduce matrix effects involve optimizing the sample preparation procedure to remove interfering endogenous components.[1][2] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[2][3]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[2][3]

  • Solid-Phase Extraction (SPE): A selective sample clean-up method that uses a solid sorbent to retain the analyte or interferences.[2][4]

The choice of method depends on the complexity of the matrix, the required sensitivity, and the physicochemical properties of osimertinib.

Q3: How is the matrix effect quantitatively assessed?

A3: The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The Internal Standard (IS)-normalized matrix factor is often calculated to determine the extent of the matrix effect.[5] Regulatory guidelines from the FDA and EMA provide specific criteria for bioanalytical method validation, including the assessment of matrix effects.[6]

Q4: Why is an internal standard (IS) crucial in osimertinib quantification?

A4: An internal standard is essential to compensate for the variability in sample preparation and instrument response, including matrix effects.[1] An ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as [¹³C,²H₃]-osimertinib, as it has nearly identical chemical properties and chromatographic behavior to osimertinib, ensuring it experiences similar matrix effects.[6] Other molecules like nilotinib and sorafenib have also been successfully used as internal standards.[3][7]

Troubleshooting Guides

Issue 1: Significant ion suppression or enhancement is observed, leading to poor accuracy and precision.

  • Potential Cause: Inefficient removal of interfering matrix components, particularly phospholipids, during sample preparation.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: If using protein precipitation, which is known for leaving significant matrix components in the supernatant, consider switching to a more selective method like LLE or SPE.[2][4]

    • Method Modification: For LLE, experiment with different organic solvents. For SPE, test different sorbents (e.g., reversed-phase, ion exchange) and elution conditions to achieve better separation of osimertinib from matrix interferences.[2]

    • Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate osimertinib from co-eluting matrix components.[1]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[1]

Issue 2: Inconsistent extraction recovery.

  • Potential Cause: The chosen sample preparation method may not be robust or optimized for the sample matrix.

  • Troubleshooting Steps:

    • Re-evaluate Extraction Method: Compare the recovery of different methods. For instance, while protein precipitation is simple, LLE or SPE might offer more consistent and higher recovery for osimertinib.[3]

    • Optimize LLE Parameters: Adjust the pH of the aqueous phase and the choice and volume of the organic solvent to improve partitioning of osimertinib.

    • Optimize SPE Parameters: Ensure proper conditioning of the SPE cartridge, optimize sample loading, washing steps, and the composition and volume of the elution solvent.

Experimental Protocols & Data

Below are summarized protocols for common sample preparation methods used in osimertinib quantification, along with reported data on their effectiveness in mitigating matrix effects.

Method 1: Protein Precipitation (PPT)

This method is often favored for its simplicity and speed.[3]

Experimental Workflow:

plasma Plasma Sample (50 µL) is Add Internal Standard (e.g., Nilotinib) plasma->is precipitant Add Acetonitrile (ACN) (150 µL) is->precipitant vortex Vortex (1 min) precipitant->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Osimertinib Quantification.

Quantitative Data Summary:

MethodAnalyteMatrixInternal StandardExtraction Recovery (%)Matrix Effect (%)Reference
PPTOsimertinibRat PlasmaSorafenib84.31 - 96.1491.46 - 97.18[8]
PPTOsimertinibRat PlasmaNilotinibHigh EfficiencyNot explicitly quantified[3]
PPTOsimertinib & MetabolitesHuman Plasma & DBS[¹³C²H₃]-Osimertinib92.72 ± 6.6RSD of IS-normalized matrix factors: 1.5% - 9.1%[5]

Note: Matrix effect values close to 100% or with low variability indicate minimal impact.

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to PPT.[3]

Experimental Workflow:

plasma Plasma Sample (100 µL) is Add Internal Standard Solution plasma->is solvent Add Extraction Solvent (e.g., TBME) is->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Osimertinib Quantification.

Quantitative Data Summary:

MethodAnalyteMatrixInternal StandardExtraction Recovery (%)Matrix Effect (%)Reference
LLEOsimertinibHuman Plasma[¹³C,²H₃]-osimertinib53.4IS-normalized matrix factor: 98.1% - 102.5%[6]
Method 3: Supported Liquid Extraction (SLE)

SLE is a simplified form of LLE that is amenable to automation.

Experimental Workflow:

sample_prep Prepare Sample (Dilute Plasma/Serum) load Load onto SLE Cartridge sample_prep->load wait Wait for Sample to Absorb load->wait elute Elute with Organic Solvent (e.g., TBME) wait->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject cluster_cell Cancer Cell EGFR Mutant EGFR (e.g., T790M) Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Osimertinib Osimertinib Osimertinib->EGFR Binds and Inhibits

References

Technical Support Center: Troubleshooting Poor Peak Shape for Osimertinib-D6 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of osimertinib-D6, focusing on achieving optimal peak shape for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my osimertinib-D6 peak showing tailing?

Peak tailing for basic compounds like osimertinib is a common issue in reversed-phase HPLC.[1][2] The primary causes include:

  • Secondary Interactions: Strong interactions can occur between the basic functional groups of osimertinib and acidic residual silanol groups on the silica-based column packing.[2][3] This leads to some molecules being retained longer, resulting in a tailing peak.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of osimertinib (pKa ~8.87 for the strongest basic group), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[6][7]

  • Column Degradation: An old or contaminated column can lose its efficiency and contribute to poor peak shape.[7][8]

Q2: My osimertinib-D6 peak is fronting. What are the likely causes?

Peak fronting, where the peak is broader in the first half, can be caused by several factors:[3]

  • Column Overload: Injecting a sample at a concentration that is too high can lead to fronting.[6][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[10][11]

  • Poor Column Condition: A collapsed column bed or a void at the column inlet can lead to uneven flow and peak fronting.[3][6]

Q3: I am observing a split peak for osimertinib-D6. What should I investigate?

Split peaks can arise from issues occurring before the separation process.[3] Common causes include:

  • Blocked Column Frit: A partially blocked inlet frit can cause the sample to be delivered to the column unevenly, leading to peak splitting for all analytes.[3]

  • Column Void: A void in the packing material at the head of the column can have a similar effect to a blocked frit.[3]

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting. It is always recommended to dissolve the sample in the mobile phase whenever possible.[3][9]

  • Co-elution: The split peak could be due to the presence of an interfering compound that co-elutes with osimertinib-D6.[11]

Q4: Can the deuterium labeling in osimertinib-D6 affect its peak shape?

While deuterium labeling itself does not inherently cause poor peak shape, it can lead to a slight chromatographic shift where the deuterated standard elutes slightly earlier than the unlabeled analyte in reversed-phase chromatography.[12] This is due to the C-D bond being slightly shorter and stronger than the C-H bond.[12] Significant peak shape issues are more likely due to the general chromatographic conditions rather than the deuterium labeling.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing for osimertinib-D6.

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Assessment: Prepare a mobile phase with a pH well below the pKa of the basic functional group of osimertinib (e.g., pH 2.5-3.0) using an appropriate buffer (e.g., phosphate or formate). This ensures the analyte is fully protonated and minimizes interactions with silanols.[7]

  • pH Adjustment: If tailing persists, incrementally increase the mobile phase pH, ensuring it remains at least 2 pH units away from the analyte's pKa.

  • High pH Conditions: Alternatively, using a high pH mobile phase (e.g., pH > 10) with a pH-stable column (e.g., a hybrid or ethylene-bridged hybrid column) can also be effective. At high pH, the silanol groups are deprotonated and less likely to interact with the basic analyte.

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape: Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_ph Adjust Mobile Phase pH (Low: 2.5-3.0 or High: >10) check_overload->check_ph Tailing Persists end Symmetrical Peak check_overload->end Resolved use_additive Add Mobile Phase Modifier (e.g., Triethylamine) check_ph->use_additive Tailing Persists check_ph->end Resolved check_column Use End-Capped or High-Purity Silica Column use_additive->check_column Tailing Persists use_additive->end Resolved replace_column Replace Column check_column->replace_column Tailing Persists check_column->end Resolved replace_column->end Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Quantitative Data Summary: Mobile Phase Modifiers for Tailing Reduction

ModifierTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.1-0.5%Acts as a silanol blocker by competing with the basic analyte for active sites.[6]
Formic Acid0.1%Protonates silanol groups at low pH, reducing their interaction with basic analytes.[13]
Ammonium Formate10-50 mMProvides buffering capacity and can improve peak shape.[7][13]
Guide 2: Correcting Peak Fronting

This guide outlines the steps to diagnose and fix peak fronting issues with osimertinib-D6.

Experimental Protocol: Sample Solvent Evaluation

  • Initial Test: If possible, dissolve the osimertinib-D6 standard in the initial mobile phase composition.[9]

  • Solvent Strength Reduction: If solubility is an issue, use a solvent that is weaker than the mobile phase or has a similar polarity.

  • Injection Volume Optimization: Reduce the injection volume to minimize the impact of a strong sample solvent.[14]

Troubleshooting Workflow for Peak Fronting

G start Poor Peak Shape: Fronting Observed check_overload Reduce Sample Concentration start->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent Fronting Persists end Symmetrical Peak check_overload->end Resolved check_column_health Inspect Column for Voids/ Backflush to Clean Frit check_solvent->check_column_health Fronting Persists check_solvent->end Resolved replace_column Replace Column check_column_health->replace_column Fronting Persists check_column_health->end Resolved replace_column->end Resolved

Caption: A logical workflow to diagnose and resolve peak fronting.

Guide 3: Resolving Split Peaks

This guide provides a systematic approach to identifying and eliminating the causes of split peaks for osimertinib-D6.

Experimental Protocol: Column and System Inspection

  • Backflush Column: Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to dislodge any particulate matter from the inlet frit.[15]

  • Inspect for Voids: Carefully inspect the inlet of the column for any visible voids or channels in the packing material.

  • Check Connections: Ensure all fittings between the injector, column, and detector are secure and free of dead volume.[7]

Troubleshooting Workflow for Split Peaks

G start Poor Peak Shape: Split Peak Observed check_frit Backflush Column to Clean Inlet Frit start->check_frit check_void Inspect Column for Voids/ Channeling check_frit->check_void Splitting Persists end Single Symmetrical Peak check_frit->end Resolved check_solvent_match Ensure Sample Solvent is Compatible with Mobile Phase check_void->check_solvent_match Splitting Persists check_void->end Resolved replace_column Replace Column check_solvent_match->replace_column Splitting Persists check_solvent_match->end Resolved replace_column->end Resolved

Caption: A systematic approach to troubleshooting split peaks.

By following these guides and understanding the potential causes of poor peak shape, researchers can effectively troubleshoot and optimize their HPLC methods for the analysis of osimertinib-D6, leading to more accurate and reliable results.

References

addressing instability of osimertinib in plasma during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues during the quantitative analysis of osimertinib in plasma samples.

Frequently Asked Questions (FAQs)

Q1: Why is osimertinib unstable in plasma samples?

A1: The instability of osimertinib in plasma is primarily due to a chemical reaction called a Michael addition.[1][2][3] Osimertinib contains a specific chemical feature known as a Michael acceptor.[3] This group can react with molecules in the plasma that contain sulfhydryl groups, particularly cysteine residues found in plasma proteins and free cysteine.[1][2] This covalent binding alters the structure of osimertinib, leading to a decrease in its measurable concentration over time.

Q2: What are the main factors that contribute to the degradation of osimertinib in plasma?

A2: The key factors influencing osimertinib instability in plasma are:

  • Temperature: Higher temperatures, such as room temperature or 37°C, significantly accelerate the degradation of osimertinib.[1][4] It is crucial to keep plasma samples on ice or frozen to minimize this effect.[1]

  • Presence of Plasma Proteins: Macromolecular proteins in plasma, which contain cysteine residues, are a major contributor to osimertinib instability.[1]

  • Presence of Free Cysteine: Free cysteine in the plasma matrix also readily reacts with osimertinib.[1][2]

Q3: What is the recommended procedure for collecting and handling blood samples for osimertinib analysis?

A3: To ensure the stability of osimertinib, it is critical to follow a strict collection and handling protocol. Blood samples should be collected in EDTA tubes and immediately placed on ice.[1] The plasma should be separated by centrifugation at low temperatures (e.g., 4°C) as soon as possible.[1] Following separation, the plasma should be immediately processed or stored at ultra-low temperatures (-70°C or -80°C).[1][5]

Q4: How can I prevent the degradation of osimertinib in my plasma samples during analysis?

A4: The most effective method to prevent osimertinib degradation is to immediately precipitate the plasma proteins using acetonitrile (ACN).[1][3][5] This should be done as soon as the plasma is separated. Adding ACN effectively removes the proteins that would otherwise react with osimertinib, thus stabilizing the drug.[1][3]

Q5: Are there alternative sample matrices that can be used to avoid osimertinib instability?

A5: Yes, dried blood spots (DBS) have been shown to be a more stable matrix for osimertinib analysis compared to plasma, especially at room temperature.[4] Osimertinib and its metabolites were found to be stable in DBS for up to 10 days at room temperature.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent osimertinib concentrations in replicate samples. Degradation of osimertinib in plasma after sample collection.Immediately process blood samples on ice. Separate plasma at 4°C and add acetonitrile to precipitate proteins before freezing and analysis.[1]
Decreasing osimertinib concentration with longer sample processing times. Temperature-dependent degradation of osimertinib.Maintain all plasma samples on ice or in a cold rack throughout the entire sample preparation workflow.[1] Minimize the time between thawing and protein precipitation.
Poor recovery of osimertinib during sample extraction. Adsorption of osimertinib to container surfaces, particularly in low-protein matrices like cerebrospinal fluid (CSF).[6][7]While less of an issue in plasma, consider using low-binding microcentrifuge tubes. For CSF, the addition of protein can mitigate this issue.[6][7]
Interference peaks in the chromatogram. Endogenous plasma components co-eluting with osimertinib.Optimize the liquid chromatography method, including the mobile phase composition and gradient, to improve separation.[5][8] Ensure the mass spectrometry method is specific enough by using appropriate MRM transitions.[8]

Experimental Protocols

Protocol 1: Plasma Sample Stabilization with Acetonitrile

This protocol describes the immediate stabilization of osimertinib in plasma following centrifugation of whole blood.

Materials:

  • Collected blood in EDTA tubes

  • Refrigerated centrifuge

  • Ice bath

  • Low-binding polypropylene microcentrifuge tubes

  • Cold acetonitrile (ACN)

Procedure:

  • Immediately after blood collection, place the EDTA tubes in an ice bath.

  • Centrifuge the blood samples at approximately 12,000 rpm for 5 minutes at 4°C to separate the plasma.[1]

  • Carefully transfer the supernatant (plasma) to pre-chilled, labeled low-binding microcentrifuge tubes kept on ice.

  • For every 50 µL of plasma, add 350 µL of cold acetonitrile.[1]

  • Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.[3]

  • Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant containing the stabilized osimertinib to a new tube for analysis or store at -80°C.[5]

Protocol 2: Quantification of Osimertinib in Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of osimertinib in stabilized plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (from stabilized supernatant):

  • If stored frozen, thaw the supernatant from Protocol 1 on ice.

  • Further dilute the supernatant if necessary with the initial mobile phase to fit within the calibration curve range.

  • Transfer an appropriate volume to an autosampler vial for injection.

LC-MS/MS Conditions (Example):

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 2.6 µm)[5]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium formate[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.2 mL/min[5]
Gradient Optimized for separation of osimertinib from metabolites and interferences.
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MS/MS Mode Multiple Reaction Monitoring (MRM)

Data Analysis:

  • A calibration curve is constructed by spiking known concentrations of osimertinib into blank plasma that has been treated with acetonitrile in the same manner as the study samples.[5][8]

  • The concentration of osimertinib in the unknown samples is determined by comparing the peak area ratio of the analyte to an internal standard against the calibration curve.

Visualizations

Osimertinib Degradation Pathway in Plasma Osimertinib Osimertinib (with Michael Acceptor) Degradation_Product Osimertinib-Cysteine Adduct (Inactive) Osimertinib->Degradation_Product Michael Addition (causes instability) Cysteine Cysteine Residue (in Plasma Proteins or Free) Cysteine->Degradation_Product

Caption: Mechanism of osimertinib instability in plasma.

Recommended Workflow for Osimertinib Plasma Analysis cluster_collection Sample Collection & Handling cluster_stabilization Stabilization cluster_analysis Analysis or Storage Blood_Collection 1. Collect Blood (EDTA tube, on ice) Centrifugation 2. Centrifuge at 4°C Blood_Collection->Centrifugation Plasma_Separation 3. Separate Plasma (keep on ice) Centrifugation->Plasma_Separation Add_ACN 4. Add Cold Acetonitrile (ACN) Plasma_Separation->Add_ACN Vortex 5. Vortex to Precipitate Proteins Add_ACN->Vortex Centrifuge_Precipitate 6. Centrifuge to Pellet Proteins Vortex->Centrifuge_Precipitate Supernatant_Transfer 7. Transfer Supernatant Centrifuge_Precipitate->Supernatant_Transfer LCMS_Analysis 8a. LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Storage 8b. Store at -80°C Supernatant_Transfer->Storage

Caption: Workflow for stable osimertinib plasma analysis.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Osimertinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of osimertinib-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of osimertinib and its deuterated internal standard, osimertinib-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is osimertinib-d6, and why is it used as an internal standard?

A1: Osimertinib-d6 is a stable isotope-labeled (SIL) internal standard for osimertinib. In LC-MS/MS analysis, a SIL internal standard is considered the gold standard for quantification. This is because it has the same physicochemical properties as the analyte (osimertinib), meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. The mass difference due to the deuterium labels allows the mass spectrometer to distinguish it from the unlabeled analyte, ensuring accurate quantification by correcting for variability during sample preparation and analysis.

Q2: What are the typical precursor and product ions for osimertinib and osimertinib-d6?

A2: While specific ions should be optimized in your laboratory, published methods commonly use the following transitions for osimertinib. For osimertinib-d6, the precursor ion will be shifted by the number of deuterium atoms.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Osimertinib500.372.1
Osimertinib-d6506.378.1

Note: These values may vary slightly depending on the instrument and source conditions.

Q3: What are common issues encountered during method development for osimertinib analysis?

A3: Common challenges include nonspecific binding, especially in low-protein matrices like cerebrospinal fluid (CSF), and analyte stability. Osimertinib has been reported to adsorb to storage containers, which can be minimized by the addition of protein to the sample.[1][2] Stability issues may arise due to the reactive nature of osimertinib, and proper sample handling and storage at low temperatures (e.g., -80°C) are crucial.[3][4]

Troubleshooting Guide

Low Signal Intensity / Poor Sensitivity

Q: I am observing a very low signal for both osimertinib and osimertinib-d6. What are the potential causes and how can I troubleshoot this?

A: Low signal intensity can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Sample Preparation:

    • Extraction Efficiency: Ensure your protein precipitation or liquid-liquid extraction method is efficient. Inefficient extraction will result in low recovery of the analyte and internal standard.

    • pH Adjustment: The pH of the sample and mobile phase should be optimized. Using an acidic mobile phase, such as one containing 0.1% formic acid, promotes protonation and enhances the signal in positive ionization mode.[5]

  • Chromatography:

    • Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio. See the "Poor Peak Shape" section for troubleshooting tips.

    • Mobile Phase Composition: Ensure the mobile phase composition is optimal for the retention and elution of osimertinib. A gradient elution with acetonitrile and an aqueous buffer with formic acid or ammonium formate is commonly used.

  • Mass Spectrometer Settings:

    • Ion Source Parameters: Optimize the ion source parameters, including gas flows (nebulizer and heater gas), ion spray voltage, and source temperature. These parameters can significantly impact ionization efficiency.

    • Compound-Specific Parameters: Optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for the specific precursor-to-product ion transitions of both osimertinib and osimertinib-d6.

Poor Peak Shape (Broadening or Tailing)

Q: My chromatographic peaks for osimertinib and osimertinib-d6 are broad and/or tailing. What should I investigate?

A: Poor peak shape can compromise sensitivity and integration accuracy. Consider the following:

  • Column Health:

    • Contamination: The column may be contaminated with matrix components. Flush the column according to the manufacturer's recommendations.

    • Column Degradation: The column may have reached the end of its operational life. Replace it with a new column of the same type.

  • System Issues:

    • Extra-Column Volume: Excessive tubing length or dead volumes in the connections can lead to peak broadening. Ensure all connections are tight and use tubing with the appropriate inner diameter and minimal length.

  • Mobile Phase:

    • pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry.

    • Composition: Inconsistent mobile phase composition due to improper mixing can affect peak shape.

High Background Noise

Q: I'm experiencing high background noise in my chromatogram, which is affecting my signal-to-noise ratio. What are the common causes?

A: High background noise can mask the analyte signal, particularly at low concentrations.

  • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and additives. Lower-grade solvents can contain impurities that contribute to high background noise.

  • Contaminated System: The LC or MS system may be contaminated. Flush the system with an appropriate cleaning solution.

  • Ion Source: A dirty ion source can be a significant source of background noise. Clean the ion source according to the manufacturer's recommendations.

Experimental Protocols

Below are summarized experimental parameters from published LC-MS/MS methods for the analysis of osimertinib. These can serve as a starting point for your method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for sample preparation.

  • To 50 µL of plasma sample, add 5 µL of the internal standard (osimertinib-d6) working solution.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical parameters used in published LC-MS/MS methods for the analysis of osimertinib.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 column (e.g., Agilent Zorbax SB-C18, Phenomenex Kinetex C18)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Elution Type Gradient

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 4500 V
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 40 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Osimertinib-d6 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Osimertinib calibration->quantification

Caption: Experimental workflow for osimertinib quantification.

troubleshooting_logic cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms_settings Mass Spectrometer start Low Signal Intensity check_extraction Verify Extraction Efficiency start->check_extraction check_ph Optimize Sample pH start->check_ph check_peak_shape Assess Peak Shape start->check_peak_shape check_mobile_phase Verify Mobile Phase start->check_mobile_phase optimize_source Optimize Ion Source start->optimize_source optimize_compound Optimize Compound Parameters start->optimize_compound solution Signal Improved check_extraction->solution check_ph->solution check_peak_shape->solution check_mobile_phase->solution optimize_source->solution optimize_compound->solution

Caption: Troubleshooting logic for low signal intensity.

References

minimizing ion suppression for osimertinib and its D6 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of osimertinib and its D6 stable isotope-labeled internal standard (SIL-IS). The focus is on minimizing ion suppression in LC-MS/MS workflows to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for osimertinib analysis?

A: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, tissue homogenate) reduce the ionization efficiency of the target analyte (osimertinib) and its internal standard in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the assay.[4][5] For therapeutic drug monitoring of osimertinib, where precise concentration measurements are crucial, uncorrected ion suppression can lead to an underestimation of the drug's concentration.

Q2: How can I detect ion suppression in my osimertinib LC-MS/MS assay?

A: A common method to identify and characterize regions of ion suppression is the post-column infusion experiment. This technique involves infusing a constant flow of an osimertinib solution into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. A drop in the constant baseline signal of osimertinib indicates the retention time at which matrix components are eluting and causing ion suppression.

Q3: Does using a deuterated internal standard (osimertinib-D6) automatically correct for ion suppression?

A: Using a stable isotope-labeled internal standard (SIL-IS) like osimertinib-D6 is a critical strategy to compensate for, but not eliminate, ion suppression. The assumption is that the SIL-IS and the analyte will co-elute and experience the same degree of ion suppression, thereby maintaining a constant analyte-to-IS ratio. However, this can be compromised if there are chromatographic shifts between the analyte and the IS, or if the matrix effect is not uniform across the peak. Therefore, while a SIL-IS is essential, minimizing the source of suppression is still a critical part of method development.

Q4: What are the primary causes of ion suppression in osimertinib bioanalysis from plasma?

A: The most common sources of ion suppression in bioanalysis are endogenous components from the biological matrix. Phospholipids, salts, and other endogenous metabolites are major contributors. Reagents used during sample preparation, if not completely removed, can also interfere with ionization.

Troubleshooting Guide

This guide addresses specific issues related to ion suppression during osimertinib analysis.

Issue 1: Low signal intensity and poor sensitivity for osimertinib and/or osimertinib-D6.
  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. While protein precipitation is a simple and common method, it may result in a less clean extract. Consider more rigorous techniques like:

      • Liquid-Liquid Extraction (LLE): This can provide a cleaner sample than protein precipitation.

      • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering components and reducing matrix effects.

    • Modify Chromatographic Conditions: Adjust the LC method to separate osimertinib and its D6 standard from the regions of ion suppression identified by the post-column infusion experiment.

      • Change the Gradient: Altering the mobile phase gradient can shift the retention time of osimertinib relative to interfering matrix components.

      • Use a Different Column: Employing a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) can change the elution profile of both the analyte and interferences.

      • Implement UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and narrower peaks, which can help separate the analyte from interfering compounds.

Issue 2: High variability in the analyte/internal standard peak area ratio.
  • Possible Cause: Inconsistent ion suppression across different samples or non-co-elution of osimertinib and osimertinib-D6.

  • Troubleshooting Steps:

    • Ensure Co-elution of Analyte and IS: Verify that the chromatographic peaks for osimertinib and osimertinib-D6 have the same retention time and peak shape.

    • Improve Sample Cleanup: Inconsistent matrix effects are often due to variability in the sample matrix itself. A more robust sample preparation method like SPE can help normalize the matrix effect across samples.

    • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in the same way.

Experimental Protocols

Below are representative methodologies for sample preparation and LC-MS/MS analysis of osimertinib, designed to minimize ion suppression.

Sample Preparation: Protein Precipitation

This is a simpler but potentially less clean method.

  • To 50 µL of plasma sample, add 5 µL of osimertinib-D6 internal standard solution.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters used for osimertinib analysis.

ParameterRecommended Conditions
LC Column C18 column (e.g., Agilent Zorbax SB-C18, Phenomenex Kinetex C18)
Mobile Phase A 0.1% Formic acid in water or 10 mM ammonium formate with 0.1% formic acid
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient A gradient elution is typically used to separate the analyte from matrix components.
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Osimertinib MRM Transition m/z 500.4 → 385.3
Osimertinib-D6 MRM Transition Expected: m/z 506.4 → 391.3 (based on a +6 Da shift)

Quantitative Data Summary

The following table summarizes the reported matrix effects and recovery from various studies. A matrix effect value close to 100% (or 1.0) with a low coefficient of variation indicates minimal ion suppression.

MethodAnalyte/ISMatrix Effect (%)Recovery (%)Reference
UPLC-MS/MSOsimertinib91.46 - 97.1884.31 - 96.14
UPLC-MS/MSNilotinib (IS)Not specifiedNot specified
UPLC-TOF-MSOsimertinib81.0 - 92.6Not specified
UPLC-TOF-MSSorafenib (IS)79.8 - 93.4Not specified

Note: The use of a stable isotope-labeled internal standard (osimertinib-D6) is the preferred approach to compensate for matrix effects, as its behavior is expected to be nearly identical to that of the analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Osimertinib-D6 IS plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Transfer for Analysis chromatography Chromatographic Separation (C18 Column, Gradient Elution) lc_injection->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Caption: General experimental workflow for osimertinib bioanalysis.

signaling_pathway cluster_pathway Simplified EGFR Signaling in NSCLC egf EGF egfr Mutated EGFR (e.g., T790M) egf->egfr Binds to downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) egfr->downstream Activates osimertinib Osimertinib osimertinib->egfr Irreversibly Inhibits proliferation Tumor Cell Proliferation & Survival downstream->proliferation Promotes

Caption: Simplified signaling pathway showing osimertinib's mechanism of action.

References

Technical Support Center: Osimertinib Quantification in Dried Blood Spots (DBS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of osimertinib in Dried Blood Spots (DBS).

Frequently Asked Questions (FAQs)

Q1: What is the impact of hematocrit on the accuracy of osimertinib quantification in DBS?

A1: The hematocrit level in blood can influence the physical properties of a dried blood spot, such as its size and homogeneity, which can in turn affect the accuracy of drug quantification.[1][2] Generally, higher hematocrit levels lead to smaller, more viscous blood spots.[1][2] However, for osimertinib and its active metabolites (AZ5104 and AZ7550), studies have shown that there is no significant hematocrit bias when using validated microsampling devices like the hemaPEN for hematocrit ranges between 30% and 60%.[3][4][5][6][7]

Q2: My patient samples have hematocrit levels outside the validated 30%-60% range. What should I do?

A2: If you anticipate that study samples will have hematocrit values outside the normal or validated range, it is crucial to investigate the effect of these variations during method development and validation.[1] If a significant bias is observed, you may need to modify the analytical method or include quality control (QC) samples prepared at different hematocrit levels to ensure the accuracy of the assay.[1]

Q3: Can I use conventional filter paper-based DBS for osimertinib quantification?

A3: While conventional filter paper-based DBS methods are used, they can be more susceptible to hematocrit-related issues.[8] Volumetrically fixed sampling methodologies, such as those using devices like the hemaPEN, are recommended as they have been shown to minimize the impact of hematocrit variability and provide a more accurate alternative to traditional plasma quantitation.[8]

Q4: How do DBS-based osimertinib concentrations compare to plasma concentrations?

A4: Validated studies using microsampled DBS have demonstrated a high concordance between plasma and DBS levels for osimertinib and its metabolites.[3][4][5][6] Deming regression and Bland-Altman plots have shown a strong correlation between the two matrices, supporting the use of DBS as a reliable alternative to conventional plasma sampling for therapeutic drug monitoring (TDM).[8]

Q5: What are the stability considerations for osimertinib in DBS samples?

A5: Osimertinib and its metabolites have been found to be poorly stable in plasma at room temperature.[3][4][5][6] In contrast, they are stable in DBS for at least 10 days at room temperature, which is a significant advantage for sample collection, transport, and storage.[3][4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in replicate DBS measurements Inconsistent blood volume application. Non-homogeneous spot formation due to high hematocrit.Ensure proper training on the blood sampling technique. Use a volumetric microsampling device to ensure a fixed sample volume. Visually inspect DBS for any irregularities before analysis.
Observed bias in QC samples at low or high hematocrit levels The analytical method is sensitive to hematocrit effects outside the validated range.Develop and validate a correction method. This may involve creating a calibration curve with standards prepared in blood with different hematocrit levels. Consider using an alternative analytical method or sample collection technique that is less susceptible to hematocrit effects.
Poor correlation between DBS and plasma concentrations Issues with the DBS extraction procedure. Instability of osimertinib in plasma samples leading to lower measured concentrations.Optimize the extraction recovery from the DBS matrix. Ensure plasma samples are processed and frozen promptly after collection to minimize degradation.[9]
Inconsistent spot size despite using a fixed-volume sampler Improper use of the sampling device. The properties of the filter paper may be inconsistent.Review the standard operating procedure for the sampling device. Qualify new batches of filter paper to ensure consistent performance.

Experimental Protocols

Hematocrit Effect Investigation

A key experiment to assess the impact of hematocrit on osimertinib quantification involves the following steps:

  • Prepare Blood Pools: Obtain whole blood from healthy volunteers and adjust the hematocrit to various levels (e.g., 20%, 30%, 40%, 50%, 60%, and 70%) by adding or removing plasma.

  • Spike Samples: Spike each hematocrit pool with known concentrations of osimertinib and its metabolites (e.g., low, medium, and high QC levels).

  • Create DBS: From each spiked blood pool, create DBS samples using the intended sampling device (e.g., hemaPEN or conventional filter paper).

  • Sample Analysis: Analyze the DBS samples using a validated LC-MS/MS method.[3][4][5]

  • Evaluate Bias: Calculate the percentage bias of the measured concentrations from the nominal concentrations for each hematocrit level. The acceptance criterion is typically within ±15%.

LC-MS/MS Method for Osimertinib Quantification

A validated ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is essential for accurate quantification.[3][4][5]

  • Sample Preparation:

    • For DBS, a specific diameter punch is taken and extracted with a suitable organic solvent (e.g., methanol) containing an internal standard.

    • For plasma, protein precipitation is performed using an organic solvent.[9]

  • Chromatographic Separation:

    • Utilize a C18 analytical column.[9]

    • Employ a gradient elution with mobile phases such as ammonium acetate in water and methanol, both acidified with formic acid.[9]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode.[6]

    • Monitor specific multiple reaction monitoring (MRM) transitions for osimertinib, its metabolites, and the internal standard.

Quantitative Data Summary

Table 1: Accuracy and Precision of Osimertinib Quantification in Plasma and DBS[3][4]

MatrixAnalyteConcentration Range (ng/mL)Accuracy (%)Precision (RSD %)
PlasmaOsimertinib1 - 72993.2 - 99.30.2 - 2.3
DBSOsimertinib1 - 72996.7 - 99.60.5 - 10.3

Table 2: Hematocrit Effect on Osimertinib Quantification in DBS[3][4][5][6][7]

Hematocrit RangeObservation
30% - 60%No significant bias observed for osimertinib and its metabolites.

Visualizations

Hematocrit_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_outcome Outcome Blood Whole Blood Collection Adjust_HCT Adjust Hematocrit Levels (e.g., 30%, 40%, 50%, 60%) Blood->Adjust_HCT Spike Spike with Osimertinib & Metabolites Adjust_HCT->Spike Create_DBS Create DBS Samples Spike->Create_DBS LC_MS LC-MS/MS Analysis Create_DBS->LC_MS Quantify Quantify Concentrations LC_MS->Quantify Bias_Eval Evaluate Bias vs. Nominal Concentration Quantify->Bias_Eval Result Hematocrit Effect Determined Bias_Eval->Result Troubleshooting_Logic Start Inaccurate Osimertinib Quantification in DBS Check_HCT Is sample hematocrit within validated range (30-60%)? Start->Check_HCT Check_Sampler Are you using a volumetric microsampler? Check_HCT->Check_Sampler Yes Action_Validate_HCT Action: Validate method for specific hematocrit range or use correction factors. Check_HCT->Action_Validate_HCT No Check_Method Is the LC-MS/MS method fully validated for DBS? Check_Sampler->Check_Method Yes Action_Use_Volumetric Action: Switch to a volumetric microsampling device (e.g., hemaPEN). Check_Sampler->Action_Use_Volumetric No Action_Validate_Method Action: Perform full method validation including extraction recovery and matrix effects. Check_Method->Action_Validate_Method No Success Accurate Quantification Check_Method->Success Yes Action_Validate_HCT->Check_Sampler Action_Use_Volumetric->Check_Method Action_Validate_Method->Success

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Osimertinib: LC-MS/MS vs. MALDI-IM-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of osimertinib in human plasma, with a focus on adherence to FDA guidelines. Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC). Accurate and reliable measurement of osimertinib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This document will focus on two prominent mass spectrometry-based techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Ion Mobility-Tandem Mass Spectrometry (MALDI-IM-MS/MS). While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common analytical technique, a comprehensive search of peer-reviewed literature did not yield a fully validated method for the quantification of osimertinib in human plasma that adheres to FDA bioanalytical method validation guidelines. The existing validated HPLC-UV methods are primarily for the analysis of osimertinib in pharmaceutical dosage forms, which have significantly different validation requirements and performance expectations compared to bioanalytical methods for complex matrices like plasma.

Comparison of Key Bioanalytical Method Validation Parameters

The following tables summarize the quantitative performance of validated LC-MS/MS and MALDI-IM-MS/MS methods for the analysis of osimertinib in human plasma, based on published data. These parameters are critical for evaluating the reliability and robustness of a bioanalytical method according to the FDA's "Bioanalytical Method Validation Guidance for Industry".

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MS MethodMALDI-IM-MS/MS Method
Linearity Range (ng/mL) 1.25 - 3005 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) 1.255
Correlation Coefficient (r²) > 0.99≥ 0.99

Table 2: Comparison of Accuracy and Precision

ParameterLC-MS/MS MethodMALDI-IM-MS/MS Method
Intra-day Accuracy (%) Within ±15% of nominal valueWithin ±15% of nominal value
Inter-day Accuracy (%) Within ±15% of nominal valueWithin ±15% of nominal value
Intra-day Precision (%RSD) ≤ 15%≤ 15%
Inter-day Precision (%RSD) ≤ 15%≤ 15%

Table 3: Comparison of Stability

Stability TestLC-MS/MS MethodMALDI-IM-MS/MS Method
Freeze-Thaw Stability Stable for at least 3 cyclesStable for at least 3 cycles
Short-Term (Bench-Top) Stability Stable for at least 4 hours at room temperatureStable for at least 4 hours at room temperature
Long-Term Stability Stable for at least 90 days at -80°CStable for at least 30 days at -20°C
Post-Preparative Stability Stable for at least 24 hours in autosamplerNot explicitly reported

Experimental Protocols

LC-MS/MS Method for Osimertinib Quantification in Human Plasma

This protocol is a representative example based on several published and validated methods.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., osimertinib-d6).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

b. Liquid Chromatography Parameters

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute osimertinib and the internal standard, followed by a re-equilibration step.

  • Column Temperature: 40°C.

c. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Osimertinib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

MALDI-IM-MS/MS Method for Osimertinib Quantification in Human Plasma

This protocol is based on a published validated method.

a. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • To 10 µL of plasma, add 50 µL of an organic solvent (e.g., acetonitrile) containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Spot 1 µL of the supernatant onto a MALDI target plate.

  • Add 1 µL of MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) to the spot and allow it to air dry.

b. MALDI-IM-MS/MS Parameters

  • Mass Spectrometer: A MALDI-IM-MS/MS instrument.

  • Laser: Nitrogen laser (337 nm).

  • Ion Mobility Separation: Performed to separate osimertinib from potential interferences.

  • Detection Mode: Tandem mass spectrometry (MS/MS) for specific detection of precursor-to-product ion transitions for osimertinib and the internal standard.

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc Liquid Chromatography reconstitute->lc msms Tandem Mass Spectrometry lc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for LC-MS/MS analysis of osimertinib.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-IM-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is_solvent Add Internal Standard & Organic Solvent plasma->add_is_solvent vortex Vortex add_is_solvent->vortex centrifuge Centrifuge vortex->centrifuge spot Spot Supernatant centrifuge->spot add_matrix Add MALDI Matrix spot->add_matrix maldi MALDI-IM-MS/MS add_matrix->maldi quantification Quantification maldi->quantification

Caption: Experimental workflow for MALDI-IM-MS/MS analysis of osimertinib.

Osimertinib Signaling Pathway

Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations. The following diagram illustrates its mechanism of action.

Osimertinib_Pathway cluster_downstream Downstream Signaling Osimertinib Osimertinib EGFR Mutant EGFR (with T790M mutation) Osimertinib->EGFR Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK ATP ATP ATP->EGFR Binds Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_RAF_MEK_ERK->Cell_Survival

Caption: Simplified signaling pathway of osimertinib's inhibitory action.

Conclusion

Both LC-MS/MS and MALDI-IM-MS/MS offer robust and reliable methods for the bioanalysis of osimertinib in human plasma, adhering to FDA guidelines.

  • LC-MS/MS is the current gold standard, offering excellent sensitivity and specificity. It is a well-established technique in most bioanalytical laboratories.

  • MALDI-IM-MS/MS presents a high-throughput alternative with a significantly faster sample analysis time. This can be particularly advantageous for large-scale clinical studies.

The choice of method will depend on the specific requirements of the study, including the number of samples, required sensitivity, and available instrumentation. For routine therapeutic drug monitoring and clinical trials, LC-MS/MS remains a highly trusted and widely implemented method. However, for studies demanding rapid turnaround times, MALDI-IM-MS/MS is a promising and validated alternative. As previously mentioned, a validated HPLC-UV method for the bioanalysis of osimertinib in plasma is not currently available in the public domain, limiting its application for such purposes.

A Head-to-Head Comparison: Osimertinib-d6 vs. 13C-Labeled Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical data. In the quantitative analysis of Osimertinib, a potent EGFR inhibitor, by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between deuterated (Osimertinib-d6) and carbon-13 (¹³C)-labeled Osimertinib internal standards, supported by established principles of bioanalysis.

The ideal internal standard should co-elute with the analyte, exhibit the same extraction recovery, and experience identical matrix effects, thereby accurately compensating for variations during sample preparation and analysis. While both deuterium (²H or D) and ¹³C-labeled standards are used, their physicochemical properties and, consequently, their performance can differ. For the routine analysis where the highest level of accuracy and method robustness is required, ¹³C-labeled internal standards are often the superior choice.[1] Their ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[1][2] This leads to more reliable and defensible quantitative data.

Key Performance Differences: A Tabular Summary

The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium and ¹³C-labeled internal standards.

FeatureOsimertinib-d6 (Deuterated)Osimertinib-¹³C (Carbon-13 Labeled)Rationale & Implications for Osimertinib Analysis
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte due to the "isotope effect".[3][4]Co-elutes perfectly with the unlabeled analyte.Co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For Osimertinib in complex matrices like plasma, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.Highly stable and not prone to exchange under typical analytical conditions as the ¹³C is integrated into the carbon backbone.¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.
Matrix Effect Compensation Generally good, but can be variable if chromatographic separation occurs.Excellent, due to identical elution and ionization characteristics.The closer the internal standard mimics the analyte, the better it compensates for ion suppression or enhancement, a significant source of imprecision in LC-MS/MS assays.
Synthesis & Cost Generally easier and more cost-effective to synthesize.Can be more challenging and expensive to synthesize with high isotopic purity.Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.
Potential for Isotopic Interference Higher. The natural abundance of deuterium is lower, but the potential for in-source fragmentation and H-D exchange can complicate spectra.Lower. The natural abundance of ¹³C is ~1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of Osimertinib in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Osimertinib-d6 or Osimertinib-¹³C).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3 µm).

    • Mobile Phase: A gradient elution using a mixture of ammonium acetate in water and ammonium acetate in methanol, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Osimertinib: [Precursor ion > Product ion]

      • Osimertinib-d6 or Osimertinib-¹³C: [Precursor ion > Product ion]

    • Instrument: A triple quadrupole mass spectrometer.

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (Osimertinib-d6 or ¹³C-Osimertinib) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: A typical experimental workflow for the bioanalysis of Osimertinib in plasma samples.

Conclusion and Recommendation

For the bioanalysis of Osimertinib, a ¹³C-labeled internal standard is the recommended choice. Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring the most accurate and precise quantification by effectively compensating for variability during sample processing and analysis. While deuterated standards like Osimertinib-d6 are a viable and often more cost-effective alternative, they carry a higher risk of chromatographic shifts and incomplete compensation for matrix effects, which can introduce variability and potential inaccuracies into the final data. The investment in a ¹³C-labeled standard is justified for regulated bioanalysis and the development of reference methods where the highest data quality is essential.

References

cross-validation of osimertinib assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to reliably and consistently measure osimertinib levels and its target mutations is critical for both clinical efficacy and patient safety. This guide provides a comparative overview of cross-validation studies for two main categories of osimertinib-related assays: bioanalytical assays for quantifying the drug and its metabolites, and molecular assays for detecting EGFR T790M resistance mutations.

Bioanalytical Assay Cross-Validation: Quantifying Osimertinib

The accurate measurement of osimertinib concentration in biological matrices is fundamental for pharmacokinetic studies and therapeutic drug monitoring. The gold standard for this is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, other methods have been developed and validated against this standard, offering potential advantages in speed or sample type.

Comparative Performance of Bioanalytical Methods

Cross-laboratory and cross-method validation studies ensure that different analytical techniques produce comparable results. Key performance metrics include accuracy, precision, and the lower limit of quantification (LLOQ).

Method TypeMatrixLLOQ (ng/mL)Accuracy (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Study Reference
UPLC-MS/MS Plasma193.2 - 99.30.2 - 2.3Not Reported[1][2][3]
UPLC-MS/MS Dried Blood Spots (DBS)196.7 - 99.60.5 - 10.3Not Reported[1][2]
MALDI-IM-MS/MS Plasma5Not explicitly stated, but validated per FDA/EMA guidelinesNot ReportedNot Reported
UPLC-TOF-MS Rat Plasma1Within ±15% of nominal5.38 - 9.766.02 - 9.46
HPLC-MS/MS Human PlasmaNot SpecifiedMet pre-specified requirementsMet pre-specified requirementsMet pre-specified requirements
RP-HPLC Not Specified1.2 (as µg/ml)100.013 - 100.018Within acceptance limitsWithin acceptance limits
Experimental Protocols: Bioanalytical Assays

1. Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for Plasma and DBS

  • Sample Preparation:

    • Plasma: Protein precipitation using methanol.

    • Dried Blood Spots (DBS): Extraction from hemaPEN microsamples.

  • Chromatography: A 6-minute UPLC method.

  • Detection: Tandem mass spectrometry.

  • Validation: The assay was validated for accuracy, precision, selectivity, matrix effect, recovery, and stability according to bioanalytical guidelines.

  • Cross-Validation: Measurements from DBS were compared with plasma levels using the Bland-Altman method, which showed high concordance.

2. Matrix-Assisted Laser Desorption/Ionization (MALDI)–Ion Mobility (IM)–MS/MS

  • Objective: To provide a rapid alternative to LC-MS/MS.

  • Sample Preparation: A liquid-liquid extraction procedure designed to concentrate osimertinib and the internal standard. The extract is then deposited directly onto MALDI targets.

  • Analysis: MALDI-IM-MS/MS analysis. The entire process from sample preparation to data extraction takes approximately 3 minutes per sample.

  • Validation: The method was fully validated following FDA and EMA guidelines.

  • Cross-Validation: Twenty-five clinical samples were analyzed using both the MALDI-IM-MS/MS assay and a fully validated LC-MS/MS method. The results showed a significant correlation, confirming the reliability of the MALDI-based method for patient monitoring.

Workflow for Bioanalytical Method Cross-Validation

The following diagram illustrates a typical workflow for validating a new bioanalytical assay against a standard method.

cluster_prep Sample Preparation & Analysis cluster_val Validation & Comparison PatientSamples Patient Plasma Samples (N=25) Split Split PatientSamples->Split NewMethod New Assay (e.g., MALDI-IM-MS/MS) Split->NewMethod Aliquot 1 StdMethod Standard Assay (e.g., LC-MS/MS) Split->StdMethod Aliquot 2 ResultsNew Quantitative Results (New Assay) NewMethod->ResultsNew ResultsStd Quantitative Results (Standard Assay) StdMethod->ResultsStd Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) ResultsNew->Comparison ResultsStd->Comparison Conclusion Assess Concordance & Validate New Assay Comparison->Conclusion

Bioanalytical Assay Cross-Validation Workflow

Molecular Assay Cross-Validation: Detecting EGFR T790M

The emergence of the EGFR T790M mutation is the most common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). Osimertinib was specifically designed to target this mutation. Therefore, accurate and sensitive detection of T790M in tissue or liquid biopsies is essential for guiding treatment decisions. Cross-laboratory studies are crucial for ensuring that different testing platforms deliver consistent results.

Comparative Performance of T790M Detection Platforms

Multiple technologies are used for T790M testing, with digital platforms often showing higher sensitivity than non-digital ones. Concordance between local laboratory testing and a central reference laboratory is a key metric in these studies.

Platform/MethodSample TypeConcordance (vs. Central/Other Method)Key FindingStudy Reference
Cobas EGFR Mutation Test v2 Tissue Biopsy91% (Local vs. Central Labs)A reliable platform for T790M testing, even with small biopsy samples.
AmoyDx Super-ARMS vs. Cobas v2 Plasma & Non-plasma93% (for T790M detection)AmoyDx kit showed a higher overall T790M detection rate compared to the Cobas kit.
ddPCR vs. Cobas PlasmaNot QuantifiedddPCR detected a substantially higher number of T790M mutations compared to Cobas.
Various PCR & NGS Methods Spiked PlasmaTwo labs achieved 100% correct identification (AmoyDx kit and ddPCR).Performance of other methods (Cobas, NGS, Idylla) was within their known sensitivity ranges.
BEAMing dPCR vs. Tissue Plasma ctDNA70%Digital platforms (like BEAMing and ddPCR) outperformed non-digital ones in sensitivity and concordance.
Experimental Protocols: Molecular Assays

1. International Collaborative Study on Liquid Biopsy

  • Objective: To compare the sensitivity of different in-house liquid biopsy platforms for detecting T790M and other EGFR mutations.

  • Samples: 10 plasma samples were spiked with cell-line DNA containing known EGFR mutations (T790M, del19, L858R) at varying concentrations.

  • Participants: 21 laboratories across seven Central and Eastern European countries participated.

  • Methods: Each laboratory used its in-house PCR-based or NGS-based methods as they would in routine clinical practice.

  • Outcome: The study described the performance and differences in sensitivity among the various platforms used, highlighting that Droplet Digital PCR (ddPCR) and certain kit combinations could correctly identify all mutations.

2. Central vs. Local Laboratory Testing (AURA Study)

  • Objective: To determine T790M status for patient enrollment in a Phase I study of AZD9291 (osimertinib).

  • Samples: Fresh tissue biopsies taken after progression on a prior EGFR-TKI.

  • Methods:

    • Central Labs (3): Utilized the Roche Cobas EGFR Mutation test.

    • Local Labs: Employed a variety of different mutation detection methods.

  • Outcome: A high overall concordance of 91% was observed between central and local testing. However, the study noted that variability in the sensitivity of local methods led to some inconsistencies.

Osimertinib's Mechanism and Resistance Pathway

The diagram below outlines the signaling pathway targeted by osimertinib and the role of the T790M mutation in conferring resistance to earlier-generation TKIs.

cluster_pathway EGFR Signaling Pathway in NSCLC cluster_treatment TKI Treatment and Resistance EGFR EGFR Receptor Proliferation Cell Proliferation & Survival EGFR->Proliferation Drives T790M T790M Mutation (Acquired Resistance) EGFR->T790M ActivatingMutation Activating Mutation (e.g., del19, L858R) ActivatingMutation->EGFR Causes FirstGenTKI 1st/2nd Gen TKIs (e.g., Gefitinib) FirstGenTKI->EGFR Inhibits T790M->FirstGenTKI Confers Resistance To Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Inhibits Osimertinib->T790M Also Inhibits

Osimertinib's Role in EGFR-Mutated NSCLC

Conclusion

Cross-validation of osimertinib assays, whether for measuring drug concentration or detecting resistance mutations, is paramount for reliable clinical decision-making and robust research outcomes. For bioanalytical methods, LC-MS/MS remains the benchmark, but validated alternatives like MALDI-IM-MS/MS and DBS sampling offer compelling advantages in terms of speed and convenience. In the realm of molecular diagnostics, while various platforms can detect the T790M mutation, digital PCR and NGS-based methods generally offer higher sensitivity. Inter-laboratory studies reveal that while concordance can be high, standardization of methods is essential to minimize variability and ensure that all patients who could benefit from osimertinib are correctly identified.

References

Precision in Practice: A Comparative Guide to Osimertinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of osimertinib is paramount for robust pharmacokinetic studies and effective therapeutic drug monitoring. This guide provides a comparative analysis of various analytical methods, with a focus on the use of deuterated internal standards, supported by experimental data and detailed protocols.

The quantification of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of internal standard (IS) is a critical factor influencing the accuracy and precision of these assays. While various compounds have been utilized as internal standards, stable isotope-labeled internal standards, such as osimertinib-d6, are often considered the gold standard due to their similar physicochemical properties to the analyte, which helps to compensate for matrix effects and variability in sample processing and instrument response.

Comparative Analysis of Analytical Performance

The following tables summarize the performance characteristics of different LC-MS/MS methods for osimertinib quantification, categorized by the type of internal standard used.

Table 1: Performance of Osimertinib Quantification using Deuterated Internal Standards

Internal StandardMatrixLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Osimertinib-d6Human Plasma1.01 - 100097.1 - 99.23.4 - 10.4Not Reported[1]
[¹³C,²H₃]-OsimertinibHuman Plasma5.05 - 1000100.0 (mean)8.3 (mean)53.4 (mean)[2]
Osimertinib-¹³C,d₃Human Plasma2.0 - 500Not specified93.3 - 111.11.1 - 13.9Not Reported[3]

Table 2: Performance of Osimertinib Quantification using Non-Deuterated Internal Standards

Internal StandardMatrixLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
PropranololHuman Plasma1.251.25 - 300Within ±10< 10Not Reported[4]
PazopanibHuman PlasmaNot SpecifiedNot SpecifiedMeets requirementsMeets requirementsNot Reported[5]
SorafenibRat PlasmaNot SpecifiedNot Specified84.3 - 96.15.4 - 9.8 (intra-day), 6.0 - 9.5 (inter-day)91.5 - 97.2
NilotinibRat Plasma1.01 - 400102.5 (at LLOQ)10.4 (at LLOQ)Not Reported
D₃-SorafenibHuman Plasma5.05 - 50095.8 - 105.2≤ 6.1Not Reported

Experimental Methodologies

A typical experimental workflow for the quantification of osimertinib in plasma using LC-MS/MS with a deuterated internal standard involves several key steps as outlined below.

Experimental Workflow: Osimertinib Quantification

Osimertinib Quantification Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample IS_Addition Addition of Osimertinib-d6 IS Plasma->IS_Addition Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into UPLC System Supernatant->Injection Transfer Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for the LC-MS/MS-based quantification of osimertinib in plasma.

Sample Preparation Protocol (Protein Precipitation)
  • To a 100 µL aliquot of plasma, add 50 µL of the internal standard solution (e.g., [¹³C,²H₃]-osimertinib).

  • Add 200 µL of a protein precipitating agent, such as acetonitrile or methanol.

  • Vortex the mixture vigorously for a short period (e.g., 10 seconds).

  • Centrifuge the samples to pellet the precipitated proteins (e.g., 13,200 x g for 1 minute).

  • Transfer the clear supernatant to a new tube or vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: A C18 analytical column is commonly used for separation (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.2% formic acid in water) and an organic component (e.g., acetonitrile) is typically employed.

  • Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is common.

  • Ionization: Electrospray ionization in the positive ion mode (ESI+) is used to generate ions.

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

Mechanism of Action: Osimertinib's Signaling Pathway

Osimertinib is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. By binding to the mutant EGFR, osimertinib blocks its downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.

Osimertinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MAPK Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Osimertinib inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MAPK signaling pathways.

References

Assessing the Isotopic Exchange of Deuterium in Osimertinib-D6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deuterated osimertinib (Osimertinib-D6) with its non-deuterated counterpart, focusing on the stability of the deuterium isotope exchange. The information presented is supported by experimental data from published studies and includes detailed methodologies for key experiments.

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[][2] Deuterium-labeled compounds, such as Osimertinib-D6, are often used as internal standards in pharmacokinetic studies and are also developed as therapeutic agents with potentially improved metabolic profiles. The key principle behind this is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond.[3][4][5] This guide assesses the stability of the deuterium label in Osimertinib-D6, a critical factor for its utility as both a therapeutic agent and an analytical standard.

Performance Comparison: Osimertinib vs. Deuterated Osimertinib

The primary advantage of deuterating osimertinib lies in its altered metabolic fate, leading to an improved pharmacokinetic profile. A key metabolic pathway for osimertinib involves the N-demethylation of the dimethylamino group, a reaction primarily mediated by CYP3A enzymes, leading to the formation of the active metabolite AZ5104.[6]

A comparative in vitro and in vivo study between osimertinib and its deuterated analog, osimertinib-d3 (deuterium on one of the N-methyl groups), provides direct evidence of the impact of deuteration.[6]

Key Findings:

  • Inhibition of Metabolite Formation: Deuteration significantly inhibited the metabolic pathway that produces the active metabolite AZ5104.[6]

  • Increased Systemic Exposure: In both rat and human studies, osimertinib-d3 demonstrated a higher systemic exposure (AUC) and peak plasma concentration (Cmax) compared to the non-deuterated osimertinib.[6]

These findings suggest that the deuterium substitution at the metabolically labile N-methyl group effectively slows down its enzymatic cleavage, leading to a more favorable pharmacokinetic profile for the parent drug.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters from a comparative study of osimertinib and osimertinib-d3 in rats.[6]

ParameterOsimertinibOsimertinib-d3Fold Change
AUC (0-t) (ng·h/mL) 1,234.5 ± 213.71,876.3 ± 345.21.52
Cmax (ng/mL) 156.8 ± 25.4234.1 ± 45.61.49
t1/2 (h) 6.8 ± 1.27.1 ± 1.51.04
AZ5104 AUC (0-t) (ng·h/mL) 345.6 ± 54.8123.4 ± 23.10.36
AZ5104 Cmax (ng/mL) 45.2 ± 8.715.1 ± 3.20.33

Data presented as mean ± standard deviation.

Experimental Protocols

In Vitro Metabolic Stability Assessment

This protocol outlines a general procedure for comparing the metabolic stability of deuterated and non-deuterated compounds in liver microsomes.[7]

Objective: To determine the rate of metabolism of osimertinib and osimertinib-d6 in a controlled in vitro environment.

Materials:

  • Osimertinib and Osimertinib-D6

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-warm the microsome mixture to 37°C.

  • Initiation of Reaction: Add osimertinib or osimertinib-d6 (final concentration, e.g., 1 µM) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (osimertinib or osimertinib-d6) at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Assessment of Isotopic Purity and Back-Exchange by Mass Spectrometry

This protocol describes the use of high-resolution mass spectrometry (HRMS) to determine the isotopic purity of osimertinib-d6 and to assess the potential for deuterium back-exchange during analysis.

Objective: To confirm the isotopic enrichment of osimertinib-d6 and evaluate the stability of the deuterium labels under analytical conditions.

Materials:

  • Osimertinib-D6 sample

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system

  • Appropriate solvents for LC-MS analysis (e.g., water, acetonitrile, formic acid)

Procedure:

  • Sample Preparation: Dissolve the osimertinib-d6 sample in a suitable solvent.

  • Direct Infusion (for initial purity check): Infuse the sample directly into the mass spectrometer to obtain a high-resolution mass spectrum.

  • LC-MS Analysis (for back-exchange assessment): Inject the sample onto the LC-MS system. The chromatographic separation can expose the analyte to conditions that might induce back-exchange.[8]

  • Data Acquisition: Acquire full-scan mass spectra in high-resolution mode.

  • Data Analysis:

    • Isotopic Purity Calculation: Determine the relative abundance of the molecular ions corresponding to the fully deuterated (d6), partially deuterated (d1-d5), and non-deuterated (d0) forms of osimertinib. The isotopic purity is calculated as the percentage of the d6 species relative to the sum of all isotopic species.[9][10]

    • Back-Exchange Assessment: Compare the isotopic distribution from direct infusion with that obtained after LC separation. A significant increase in the abundance of lower deuterated or non-deuterated species in the LC-MS analysis would indicate back-exchange. Factors to consider that can influence back-exchange include mobile phase composition, pH, and ion source temperature.[8][11]

Visualizations

metabolic_pathway cluster_osimertinib Osimertinib cluster_osimertinib_d6 Osimertinib-D6 Osimertinib Osimertinib (C-H bond) CYP3A CYP3A Enzymes Osimertinib->CYP3A Faster Metabolism Osimertinib_D6 Osimertinib-D6 (C-D bond) Osimertinib_D6->CYP3A Slower Metabolism (Kinetic Isotope Effect) AZ5104 AZ5104 (N-demethylated metabolite) CYP3A->AZ5104 Further_Metabolism Further Metabolism and Excretion AZ5104->Further_Metabolism

Caption: Metabolic pathway of osimertinib and the effect of deuteration.

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics cluster_isotopic Isotopic Purity & Exchange Start_invitro Incubate Osimertinib / Osimertinib-D6 with Liver Microsomes & NADPH Quench Quench Reaction at Time Points Start_invitro->Quench Analyze_invitro LC-MS/MS Analysis of Parent Drug Concentration Quench->Analyze_invitro Calculate_invitro Calculate Metabolic Half-life Analyze_invitro->Calculate_invitro Start_invivo Administer Osimertinib / Osimertinib-D6 to Subjects Sample Collect Plasma Samples over Time Start_invivo->Sample Analyze_invivo LC-MS/MS Analysis of Drug and Metabolite Levels Sample->Analyze_invivo Calculate_invivo Determine Pharmacokinetic Parameters (AUC, Cmax) Analyze_invivo->Calculate_invivo Start_iso Prepare Osimertinib-D6 Sample Direct_Infusion Direct Infusion HRMS Start_iso->Direct_Infusion LCMS_iso LC-HRMS Analysis Start_iso->LCMS_iso Analyze_iso Analyze Isotopic Distribution Direct_Infusion->Analyze_iso LCMS_iso->Analyze_iso

Caption: Experimental workflow for assessing deuterated drug stability.

Conclusion

References

A Comparative Pharmacokinetic Analysis of Osimertinib Across Diverse Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] Its pharmacokinetic (PK) profile, which dictates its absorption, distribution, metabolism, and excretion, is crucial for optimizing efficacy and minimizing toxicity. This guide provides a comprehensive comparative analysis of osimertinib's pharmacokinetics across various populations, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of osimertinib have been extensively studied in diverse populations, revealing clinically relevant differences and similarities. The following tables summarize key pharmacokinetic parameters of osimertinib and its active metabolite, AZ5104, in different ethnic groups, patients with organ dysfunction, and in the context of drug-drug interactions.

Table 1: Osimertinib Pharmacokinetics in Different Ethnic Populations (80 mg Once Daily)
PopulationCmax (ng/mL)AUC (ng·h/mL)Apparent Clearance (CL/F, L/h)Key Findings & Citations
Caucasian ~501~11,258~14.3Higher exposure observed compared to other ethnic groups, primarily attributed to a lower CL/F.[3][4]
Japanese Data not consistently reported in direct comparison studies--A prospective observational study in Japanese patients identified polymorphisms in EGFR, ABCG2, and ABCB1 that were related to higher severity of adverse events, suggesting potential pharmacogenomic influences on PK and pharmacodynamics.[5]
Chinese Data not consistently reported in direct comparison studies--PBPK modeling suggests that inter-ethnic differences may be influenced by genetic polymorphisms of CYP3A4 and CYP1A2 expression.[3]
Asian (General) ---A 10%–23% decrease in the AUC of the metabolite AZ5104 has been observed in Asian NSCLC patients compared to Caucasian patients.[3] Population PK modeling indicated that race was not a clinically meaningful covariate for dose adjustment.[1]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Osimertinib Pharmacokinetics in Special Populations
PopulationCmax Ratio (Impaired vs. Normal)AUC Ratio (Impaired vs. Normal)Key Findings & Citations
Severe Renal Impairment 1.191.85Although exposure was higher in patients with severe renal impairment, the variability was large, and no dose adjustment is recommended based on pooled analyses.[6]
Mild Hepatic Impairment 0.510.63Geometric mean plasma concentrations were unexpectedly lower in patients with mild or moderate hepatic impairment. No dose adjustment is required.[7]
Moderate Hepatic Impairment 0.610.68Similar to mild impairment, exposure was lower. No dose adjustment is necessary.[7]
Elderly (≥75 years) --Efficacy and safety profiles in elderly Japanese patients were comparable to the non-elderly population, suggesting no need for dose alteration based on age alone.[8]
Table 3: Effect of Co-administered Drugs on Osimertinib Pharmacokinetics
Co-administered Drug ClassEffect on Osimertinib CmaxEffect on Osimertinib AUCRecommendation & Citations
Strong CYP3A4 Inducers (e.g., Rifampicin) DecreasedDecreased by ~78%Avoid concomitant use. If unavoidable, increase osimertinib dose to 160 mg daily.
Strong CYP3A4 Inhibitors (e.g., Itraconazole) Decreased by ~20%Increased by ~24%No clinically significant effect; no dose adjustment required.

Experimental Protocols

Bioanalytical Method for Osimertinib Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying osimertinib and its metabolites in human plasma.

  • Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting osimertinib from plasma samples.

  • Chromatographic Separation: Separation is typically achieved on a C18 column (e.g., Agilent Zorbax SB-C18 or Kinetex EVO C18) with a gradient mobile phase consisting of an acidic aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for osimertinib and an internal standard.

Population Pharmacokinetic (PopPK) Modeling

PopPK models are essential for characterizing the pharmacokinetic properties of osimertinib and identifying sources of variability.

  • Model Structure: A one-compartment model with first-order absorption and elimination has been shown to adequately describe the pharmacokinetics of osimertinib. A two-compartment model has also been used to jointly describe osimertinib and its metabolite AZ5104.[4]

  • Covariate Analysis: These models are used to evaluate the influence of various patient characteristics (covariates) such as age, sex, race, body weight, and organ function on the pharmacokinetic parameters. While some factors like body weight and albumin levels have shown a statistically significant influence, they were not deemed clinically meaningful enough to warrant dose adjustments.[1][4]

Visualizations

Osimertinib Experimental Workflow

experimental_workflow cluster_sampling Patient Sampling cluster_analysis Bioanalytical Analysis cluster_modeling Pharmacokinetic Modeling Patient Patient Cohort (e.g., Renal Impairment) Blood_Sample Blood Sample Collection Patient->Blood_Sample Protein_Precipitation Protein Precipitation Blood_Sample->Protein_Precipitation Plasma Separation LC_MSMS LC-MS/MS Quantification Protein_Precipitation->LC_MSMS PK_Data Concentration-Time Data LC_MSMS->PK_Data PopPK_Model Population PK Modeling PK_Data->PopPK_Model Covariate_Analysis Covariate Analysis PopPK_Model->Covariate_Analysis

Caption: Workflow for pharmacokinetic analysis of osimertinib.

Osimertinib Mechanism of Action: EGFR Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: Osimertinib inhibits mutant EGFR, blocking downstream signaling pathways.

Conclusion

The pharmacokinetic profile of osimertinib is well-characterized, demonstrating dose-proportional exposure and a long half-life.[1] While population pharmacokinetic analyses have identified several covariates that can influence its disposition, none have been deemed clinically significant to necessitate dose adjustments based on ethnicity, age, or mild to moderate organ impairment.[1][6][7] The most critical factor impacting osimertinib exposure is the co-administration of strong CYP3A4 inducers, which requires a dose modification. This guide provides a foundational understanding for researchers and clinicians to interpret pharmacokinetic data and optimize the therapeutic use of osimertinib in diverse patient populations.

References

Guiding Precision in Neuro-Oncology: A Comparative Guide to the Validation of Osimertinib D6 for Cerebrospinal Fluid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of neuro-oncology, the accurate quantification of targeted therapies in cerebrospinal fluid (CSF) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of osimertinib, a critical third-generation EGFR tyrosine kinase inhibitor, in CSF. Particular focus is given to the use of its deuterated form, osimertinib D6, as an internal standard, ensuring the highest level of accuracy in pharmacokinetic and pharmacodynamic studies.

Osimertinib has demonstrated significant efficacy in treating non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. Its ability to cross the blood-brain barrier necessitates reliable methods to measure its concentration in the CSF, offering insights into drug distribution and target engagement within the CNS. This guide details the established analytical techniques, presents key validation data, and outlines experimental protocols to support the implementation of robust analytical practices.

Comparative Analysis of Analytical Methods

The gold standard for the quantification of osimertinib in CSF is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers unparalleled sensitivity and selectivity, crucial for detecting the low concentrations of osimertinib typically found in the CSF. While other methods, such as Matrix-Assisted Laser Desorption/Ionization-Ion Mobility-Mass Spectrometry (MALDI-IM-MS/MS), have shown promise for rapid analysis in plasma, their validation for CSF analysis of osimertinib has not been extensively reported.

Analytical MethodPrincipleApplication in Osimertinib CSF AnalysisAdvantagesDisadvantages
UPLC-MS/MS Chromatographic separation followed by mass-based detection and quantification.Well-established and validated. High sensitivity (LLOQ in the low ng/mL range)[1][2][3], high selectivity, and accuracy.Requires sophisticated instrumentation and expertise. Potential for matrix effects.
MALDI-IM-MS/MS Sample is co-crystallized with a matrix and ionized by a laser, with subsequent separation by ion mobility and mass.Primarily validated for plasma analysis; not yet established for CSF.High throughput and rapid analysis time.Requires specific matrix optimization. Not yet validated for osimertinib in CSF.

Key Validation Parameters for UPLC-MS/MS Methods

Multiple studies have validated UPLC-MS/MS methods for osimertinib quantification in CSF. The following table summarizes typical performance characteristics, demonstrating the reliability of this approach. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.

Validation ParameterTypical PerformanceReference
Linearity (Calibration Range) 2.50 to 250 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ) 2.50 ng/mL[1][2][3]
Intra- and Inter-day Precision (%CV) < 15%[1][2][3]
Accuracy (% Bias) Within ±15%[1][2][3]

A significant challenge in the analysis of osimertinib in CSF is its propensity for non-specific binding to storage containers, which can lead to a substantial underestimation of its concentration. Research has shown that pre-coating collection tubes with a solution of bovine serum albumin (BSA) or adding protein to the CSF sample can effectively mitigate this issue[1][2][3].

Experimental Protocols

Sample Collection and Handling to Mitigate Non-Specific Binding

cluster_prevention Prevention of Non-Specific Binding Precoating Pre-coat collection tube with 30% BSA solution CSF_Collection Collect CSF directly into pre-coated tube Precoating->CSF_Collection Immediate Collection Protein_Addition Alternatively, add albumin to CSF sample (9:1, v/v) CSF_Collection->Protein_Addition Alternative Step cluster_pathway EGFR Signaling Pathway in NSCLC with CNS Metastases EGFR Mutant EGFR (Exon 19 del, L858R, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Metastasis mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

References

Navigating Bioanalytical Assays: A Comparative Guide to Internal Standards for Osimertinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the EGFR inhibitor osimertinib, the choice of an appropriate internal standard is critical for mitigating analytical variability. This guide provides a comparative overview of the inter-assay performance of various internal standards used in the LC-MS/MS quantification of osimertinib, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte (e.g., osimertinib-d6), is often considered the gold standard in mass spectrometry-based quantification. This is due to its ability to co-elute with the analyte and behave similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response. However, the availability and cost of such standards can be prohibitive. Consequently, various other molecules have been successfully employed as internal standards in validated bioanalytical methods for osimertinib.

This guide will delve into the inter-assay variability observed with different internal standards, providing a clear comparison to aid researchers in selecting the most suitable standard for their specific needs.

Comparative Analysis of Inter-Assay Variability

The following table summarizes the inter-assay precision (expressed as coefficient of variation, CV%) from various validated LC-MS/MS methods for osimertinib quantification, categorized by the internal standard used. Lower CV% values indicate higher precision and less variability between different analytical runs.

Internal StandardMatrixInter-Assay Precision (CV%)Reference
Deuterated Osimertinib
[¹³C,²H₃]-OsimertinibHuman Plasma≤ 15%[1]
Alternative Small Molecules
PropranololHuman Plasma≤ 10%[2]
PazopanibHuman Plasma3.9%[3]
NilotinibRat PlasmaWithin ±15%[4]
GlimepirideRat Plasma≤ 15%[5]
SorafenibRat Plasma6.02 - 9.46%[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for the quantification of osimertinib in biological matrices.

Method 1: Osimertinib Quantification using a Deuterated Internal Standard

This protocol is adapted from a method utilizing [¹³C,²H₃]-Osimertinib as the internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add an appropriate amount of internal standard solution.

  • Precipitate proteins by adding 150 µL of acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A suitable C18 column (e.g., 2.1 × 50 mm, 2.6 μm).[4]

  • Mobile Phase: A gradient of ammonium formate (10 mM) with 0.1% formic acid in water (A) and acetonitrile (B).[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Column Temperature: 40°C.[4]

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Osimertinib: m/z 500.3 → 427.4[4]

    • [¹³C,²H₃]-Osimertinib: (Specific transition to be determined based on the labeled positions)

Method 2: Osimertinib Quantification using a Small Molecule Internal Standard (Propranolol)

This protocol is based on a validated method using propranolol as the internal standard.[2]

1. Sample Preparation (Protein Precipitation):

  • To the plasma sample, add a working solution of propranolol.

  • Add acetonitrile to precipitate plasma proteins.[2]

  • Vortex and centrifuge the samples.

  • Inject the supernatant into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 μm).[2]

  • Mobile Phase: 0.2% formic acid in water (A) and acetonitrile (B).[2]

  • Flow Rate: 0.4 mL/min.[2]

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive ESI.[2]

  • Acquisition Mode: MRM.

  • MRM Transitions:

    • Osimertinib: (Specific transition to be optimized)

    • Propranolol: (Specific transition to be optimized)

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the methodologies and the biological context of osimertinib, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard (e.g., Osimertinib-d6) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

A generalized workflow for the bioanalysis of osimertinib.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Tumor Cell Proliferation, Survival, and Growth mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Osimertinib's inhibition of the mutant EGFR signaling pathway.

References

Evaluating the Linearity of Osimertinib Calibration Curves for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on establishing linear calibration curves for the accurate measurement of osimertinib, with a focus on the use of deuterated internal standards.

The precise quantification of osimertinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is critical in both preclinical research and clinical settings. Accurate measurement of drug concentration is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. A key component of a robust bioanalytical method is the establishment of a linear calibration curve, which demonstrates a direct proportional relationship between the analyte concentration and the instrument's response. This guide provides a comparative overview of different analytical methods for osimertinib quantification, with a particular emphasis on the use of stable isotope-labeled internal standards, such as D6-osimertinib, to ensure accuracy and reliability.

Comparison of Analytical Methods for Osimertinib Quantification

The use of an appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. While various compounds have been used as internal standards for osimertinib quantification, stable isotope-labeled internal standards, like deuterated osimertinib (e.g., D6-osimertinib or [¹³C,²H₃]-osimertinib), are considered the gold standard. This is due to their similar physicochemical properties to the analyte, which results in comparable extraction recovery and ionization efficiency, thereby minimizing matrix effects and improving the accuracy of quantification.

The following table summarizes the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of osimertinib, highlighting the linearity of their calibration curves.

Internal Standard (IS)Analytical MethodMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
[¹³C,²H₃]-Osimertinib MALDI-IM-MS/MSHuman Plasma5 - 1000> 0.985[1]
SorafenibUPLC-TOF-MSRat Plasma1 - 500> 0.99[2]
NilotinibUPLC-MS/MSRat Plasma1 - 400> 0.99[3]
PropranololLC-MS/MSHuman Plasma1.25 - 300Not explicitly stated, but method validated[4]
PazopanibHPLC-MS/MSHuman PlasmaNot explicitly stated, but method validatedNot explicitly stated, but method validated[5]

Experimental Workflow for Osimertinib Calibration Curve Generation

The following diagram illustrates a typical experimental workflow for generating an osimertinib calibration curve using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_stock Prepare Osimertinib and IS Stock Solutions prep_cal Prepare Calibration Standards (Spiking blank plasma with Osimertinib) prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc add_is Add Internal Standard (D6-Osimertinib) prep_cal->add_is prep_qc->add_is prep_samples Precipitate Proteins (e.g., with acetonitrile) lc_separation Chromatographic Separation (e.g., C18 column) prep_samples->lc_separation Inject Sample add_is->prep_samples ms_detection Mass Spectrometric Detection (MRM mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Area Integration data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratio (Osimertinib/IS) peak_integration->ratio_calc curve_gen Generate Calibration Curve ratio_calc->curve_gen linearity_eval Evaluate Linearity (r²) curve_gen->linearity_eval

Fig 1. Experimental workflow for osimertinib quantification.

Detailed Experimental Protocol

This protocol is based on a validated method for the quantification of osimertinib in human plasma using a stable isotope-labeled internal standard ([¹³C,²H₃]-osimertinib) and Matrix-Assisted Laser Desorption/Ionization-Ion Mobility-Mass Spectrometry (MALDI-IM-MS/MS).[1]

Preparation of Stock and Standard Solutions
  • Osimertinib Stock Solution: Prepare a stock solution of osimertinib in a suitable organic solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of [¹³C,²H₃]-osimertinib in methanol/water at a concentration of 400 ng/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the osimertinib stock solution to achieve final concentrations ranging from 5 to 1000 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation
  • To a small volume of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of the internal standard solution.

  • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

  • Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: While the reference method uses MALDI-IM-MS/MS, a typical LC-MS/MS method would involve injecting the prepared sample onto a reverse-phase C18 column.[2][3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly used to separate osimertinib and its internal standard from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The quantification is performed using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both osimertinib and the deuterated internal standard.

Calibration Curve Construction and Linearity Evaluation
  • Data Processing: The peak areas of osimertinib and the internal standard are integrated from the resulting chromatograms.

  • Ratio Calculation: For each calibration standard, the ratio of the peak area of osimertinib to the peak area of the internal standard is calculated.

  • Linear Regression: A calibration curve is constructed by plotting the peak area ratio against the corresponding concentration of osimertinib. A weighted (e.g., 1/x²) linear regression analysis is then applied to the data.

  • Linearity Assessment: The linearity of the calibration curve is evaluated by the correlation coefficient (r²), which should ideally be greater than 0.99.[2][3]

Conclusion

The use of a stable isotope-labeled internal standard, such as D6-osimertinib or [¹³C,²H₃]-osimertinib, in conjunction with a validated LC-MS/MS or MALDI-IM-MS/MS method, provides a robust and reliable approach for the quantification of osimertinib in biological matrices. Establishing a linear calibration curve with a high correlation coefficient is a critical step in method validation, ensuring the accuracy and precision of the data generated. The methods and protocols outlined in this guide offer a solid foundation for researchers and scientists to develop and implement high-quality bioanalytical assays for osimertinib, ultimately supporting the advancement of research and clinical applications of this important therapeutic agent.

References

comparison of different extraction methods for osimertinib analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of extraction method significantly impacts the reliability, sensitivity, and throughput of the analytical workflow. This guide provides a detailed comparison of three commonly employed extraction techniques for osimertinib analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Performance Comparison

The selection of an appropriate extraction method depends on a balance of factors including recovery, matrix effect, simplicity, and cost. The following table summarizes the quantitative performance of PPT, LLE, and SPE for osimertinib analysis based on published experimental data.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 99.72% - 109.75%[1]53.4%[2]>70% (for similar TKIs)[3]
Matrix Effect RSD: 0.71% - 6.97%[1]Not explicitly quantified in the provided results≤15% (for similar TKIs)[3]
Simplicity HighModerateLow to Moderate
Cost LowLow to ModerateHigh
Throughput HighModerateModerate to High
Selectivity LowModerateHigh

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting these extraction techniques. Below are the experimental protocols for each method as described in the cited literature.

Protein Precipitation (PPT)

This method is favored for its simplicity and high throughput.

Protocol:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 300 µL of 50% acetonitrile to the supernatant.

  • Vortex the final mixture and transfer it to an autosampler vial for analysis.

Liquid-Liquid Extraction (LLE)

LLE offers improved selectivity compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • To 100 µL of plasma, add 50 µL of the internal standard solution.

  • Add 200 µL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vigorously shake the mixture for 10 seconds.

  • Centrifuge the sample at 13,200 × g for 1 minute to separate the aqueous and organic layers.

  • Carefully collect the upper organic layer containing osimertinib for subsequent analysis.

Solid-Phase Extraction (SPE)

SPE provides the highest degree of selectivity and concentration, making it suitable for applications requiring low limits of detection. The following is a general protocol for tyrosine kinase inhibitors that can be adapted for osimertinib.

Protocol:

  • Conditioning: Condition an Oasis MCX 96-well µElution Plate with an appropriate solvent.

  • Sample Pre-treatment: Pretreat 300 µL of plasma sample by adding an equal volume of 2% aqueous formic acid.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing: Wash the sorbent with 200 µL of 2% aqueous formic acid to remove interfering substances.

  • Elution: Elute the retained osimertinib with two aliquots of 25 µL of 100% methanol.

  • Dilution: Dilute the eluate with 50 µL of water before injection into the LC-MS/MS system.

Experimental Workflows

The following diagrams illustrate the step-by-step procedures for each extraction method.

PPT_Workflow Start Start with Plasma Sample Add_ACN Add Acetonitrile (300 µL) to 100 µL Plasma Start->Add_ACN Vortex1 Vortex for 1 minute Add_ACN->Vortex1 Centrifuge Centrifuge at 12,000 rpm for 10 minutes Vortex1->Centrifuge Collect_Supernatant Collect 100 µL of Supernatant Centrifuge->Collect_Supernatant Add_Diluent Add 300 µL of 50% Acetonitrile Collect_Supernatant->Add_Diluent Vortex2 Vortex to Mix Add_Diluent->Vortex2 Analysis Inject for LC-MS/MS Analysis Vortex2->Analysis

Protein Precipitation (PPT) Workflow

LLE_Workflow Start Start with Plasma Sample Add_IS Add Internal Standard (50 µL) to 100 µL Plasma Start->Add_IS Add_TBME Add tert-butyl methyl ether (200 µL) Add_IS->Add_TBME Vortex Vortex for 10 seconds Add_TBME->Vortex Centrifuge Centrifuge at 13,200 x g for 1 minute Vortex->Centrifuge Collect_Organic Collect Upper Organic Layer Centrifuge->Collect_Organic Analysis Inject for LC-MS/MS Analysis Collect_Organic->Analysis

Liquid-Liquid Extraction (LLE) Workflow

SPE_Workflow Start Start with Plasma Sample Pretreat Pre-treat 300 µL Plasma with 2% Formic Acid Start->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition SPE Plate Condition->Load Wash Wash with 2% Formic Acid Load->Wash Elute Elute with 2 x 25 µL Methanol Wash->Elute Dilute Dilute Eluate with 50 µL Water Elute->Dilute Analysis Inject for LC-MS/MS Analysis Dilute->Analysis

Solid-Phase Extraction (SPE) Workflow

References

Safety Operating Guide

Proper Disposal of Osimertinib D6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Osimertinib, and its deuterated form Osimertinib D6, are classified as cytotoxic agents, requiring stringent handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. While the Safety Data Sheet (SDS) for this compound may classify it as "not a hazardous substance or mixture" under specific transport or immediate hazard regulations[1], it is critical to manage it as a cytotoxic/chemotherapeutic compound due to its biological activity. Proper disposal is a multi-step process involving correct waste segregation, appropriate personal protective equipment, and adherence to established protocols for cytotoxic materials.

Core Principle: Waste Segregation

The foundational step in the safe disposal of this compound is the correct segregation of waste into two primary categories: Trace Waste and Bulk Waste . This distinction is based on the amount of active pharmaceutical ingredient (API) remaining in the waste material and determines the required disposal pathway.

  • Trace Chemotherapy Waste : This category includes materials that are "RCRA empty," meaning they contain less than 3% of the drug by weight of the container's total capacity[2]. Examples include empty drug vials, used IV bags and tubing, contaminated personal protective equipment (PPE), and lab materials like absorbent pads and wipes used during drug administration[2][3].

  • Bulk Chemotherapy Waste : This category includes materials that do not meet the "RCRA empty" criteria and contain a significant amount of the cytotoxic agent. Examples include partially used or unused vials of this compound, expired stock, and materials used to clean up a significant spill[2][4].

The following table summarizes the critical differences in handling these two waste streams.

Waste CategoryDescriptionRequired ContainerFinal Disposal Method
Trace Waste Contains less than 3% residual drug. Includes used PPE, empty vials, and contaminated labware.[2]Yellow , puncture-proof containers for sharps (often with purple lids)[5][6].Yellow plastic bags for non-sharp items (gowns, gloves)[2][5].Incineration via a regulated medical waste service.[3][7] This waste must not be autoclaved.[2]
Bulk Waste Contains more than 3% residual drug. Includes unused/expired drug and spill cleanup materials.[2]Black , DOT-approved, RCRA-rated hazardous waste containers.[3] Must be clearly labeled as "Chemotherapeutic Waste".[4]High-temperature incineration via a licensed hazardous waste contractor.[5] Requires a hazardous waste consignment note.[5]

Procedural Step-by-Step Guidance

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound or its associated waste, personnel must don appropriate PPE to prevent exposure.[8]

  • Gloves : Two pairs of chemotherapy-rated gloves are recommended.

  • Gown : An impermeable, long-sleeved gown.[9]

  • Eye/Face Protection : Safety goggles or a face shield should be worn if there is a risk of splashing.[1][9]

  • Respiratory Protection : A suitable respirator may be necessary if there is a risk of aerosol formation.[1]

All disposable PPE used during handling and disposal must be treated as trace chemotherapy waste.[2][9]

Figure 1: Required PPE for handling cytotoxic waste.
Step 2: Segregate Waste at the Point of Generation

Proper segregation must occur immediately as waste is generated to prevent cross-contamination.

  • Identify the Waste Type : Determine if the item is trace or bulk waste.

  • Select the Correct Container :

    • Place trace sharps (e.g., empty vials, contaminated needles) directly into a yellow sharps container.[5][9]

    • Place trace non-sharps (e.g., gloves, gowns, bench pads) into a yellow chemotherapy waste bag.[5][9]

    • Place all bulk waste (e.g., partially used vials, spill cleanup materials) into a black RCRA hazardous waste container.[3]

  • Labeling : Ensure all containers are clearly labeled with "Chemotherapeutic Waste" or "Cytotoxic Waste" as appropriate.[4]

Crucially, liquid cytotoxic waste must never be disposed of down a drain or into the sewer system. [4][7]

Figure 2: Decision workflow for cytotoxic waste segregation.
Step 3: Spill Management Protocol

In the event of a spill, immediate and correct cleanup is essential to prevent exposure and environmental contamination.

  • Secure the Area : Evacuate and restrict access to the spill area.

  • Don PPE : Wear full PPE as described in Step 1, including respiratory protection if the spill involves powder.

  • Contain the Spill : Use a chemotherapy spill kit. For liquid spills, absorb with a powdered binding material.[1] For powder spills, gently cover with moistened absorbent pads to avoid creating dust.[7]

  • Clean the Area : Working from the outside of the spill inward, collect all contaminated materials.[9] Decontaminate the surface, for example, by scrubbing with alcohol.[1]

  • Dispose of Cleanup Materials : All materials used for spill cleanup, including pads, wipes, and PPE, are considered bulk chemotherapy waste and must be placed in a black RCRA hazardous waste container.[4]

  • Document : Report the spill according to your institution's safety protocols.[9]

Step 4: Final Collection and Disposal

Once waste containers are full, they must be securely sealed. Do not overfill containers. The sealed containers should be stored in a designated, secure area away from general traffic until they are collected by a licensed waste management contractor specializing in cytotoxic or hazardous waste.[10] Ensure that all local, state, and federal regulations for the transport and disposal of this waste are strictly followed.[7][10]

References

Essential Safety and Logistics for Handling Osimertinib D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like Osimertinib D6 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemotherapy-approved, powder-free nitrile gloves. Double gloving is recommended.[1]
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields.[2][3]
Body Protection Lab Coat/GownDisposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[1][4]
Respiratory Protection RespiratorA NIOSH-approved N95 or higher respirator is recommended, especially when handling powders or creating aerosols.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is necessary to ensure the safety of all laboratory personnel.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.

  • Ensure that a spill kit is readily accessible.

  • Assemble all necessary equipment and reagents before starting work.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • When weighing the compound, do so in a ventilated enclosure to avoid dust inhalation.

  • If dissolving the compound, add the solvent slowly to the solid to minimize aerosolization.

  • Avoid eating, drinking, or smoking in the designated handling area.

3. Post-Handling:

  • Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol) after each use.

  • Remove PPE in the designated area, avoiding contamination of clean spaces.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware Dispose of in a designated hazardous waste container. This includes pipette tips, centrifuge tubes, and glassware.
Contaminated PPE Place all used PPE (gloves, gown, etc.) in a designated hazardous waste bag immediately after use.
Liquid Waste Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

Emergency Procedures

In the event of an accidental exposure, follow these steps immediately:

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention after any exposure and report the incident to the appropriate safety officer.

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Handling Area prep2 Assemble PPE and Spill Kit prep1->prep2 hand1 Don Appropriate PPE prep2->hand1 hand2 Handle Compound in Ventilated Enclosure hand1->hand2 hand3 Perform Experiment hand2->hand3 post1 Decontaminate Work Area hand3->post1 post2 Doff PPE in Designated Area post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste (Solid, Liquid, Sharps) post3->disp1 disp2 Package and Label Hazardous Waste disp1->disp2 disp3 Store in Designated Accumulation Area disp2->disp3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.